2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-methyl-3-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQMSVMMXTUZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted physicochemical properties, and potential pharmacological significance of the novel compound 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine. As a molecule combining the structural features of a substituted pyridine and a pyrrolidine ring system linked by an ether bond, it represents a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for the synthesis and characterization of this and structurally related molecules.
Introduction: The Convergence of Pyridine and Pyrrolidine Moieties
The fields of medicinal chemistry and drug discovery are continually in search of novel molecular scaffolds that can offer improved efficacy, selectivity, and pharmacokinetic profiles. The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. Similarly, the pyrrolidine ring is a key component of many natural products and synthetic drugs, contributing to the molecule's three-dimensional structure and often playing a crucial role in its interaction with biological targets[2].
The compound 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine brings together these two important pharmacophores through an ether linkage. While this specific molecule is not extensively documented in current chemical literature, its constituent parts and similar structural motifs are well-studied. This guide will, therefore, leverage established chemical principles and data from related compounds to provide a thorough projection of its properties and a reliable path to its synthesis and characterization.
Chemical Structure and Nomenclature
The unambiguous identification of a molecule is paramount. The structure of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is defined by a 2-methylpyridine ring connected at the 3-position to a pyrrolidine ring via an oxygen atom.
Systematic (IUPAC) Name: 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Molecular Formula: C₁₀H₁₄N₂O
Canonical SMILES: CC1=NC=CC=C1OC2CCNC2
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Proposed synthetic workflow for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine.
Experimental Protocol:
Step 1: Protection of 3-Hydroxypyrrolidine
-
Dissolve 3-hydroxypyrrolidine in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the N-Boc-3-hydroxypyrrolidine.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the N-Boc-3-hydroxypyrrolidine in an anhydrous solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (mesyl chloride).
-
Allow the reaction to proceed to completion.
-
Isolate the resulting N-Boc-3-mesyloxypyrrolidine, which serves as a key intermediate with a good leaving group.[3]
Step 3: Williamson Ether Synthesis
-
In a separate flask, dissolve 2-methyl-3-hydroxypyridine in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming the corresponding alkoxide.
-
Add the N-Boc-3-mesyloxypyrrolidine to the reaction mixture.
-
Heat the reaction to facilitate the nucleophilic substitution.
-
Upon completion, quench the reaction and extract the product.
Step 4: Deprotection
-
Dissolve the purified N-Boc protected product in a solvent like dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc group.
-
Stir at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the final product, 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine.
Predicted Physicochemical Properties
Due to the absence of experimental data for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, its physicochemical properties can be predicted by examining the properties of its precursors, 2-methyl-3-hydroxypyridine and 3-hydroxypyrrolidine.
| Property | 2-Methyl-3-hydroxypyridine | 3-Hydroxypyrrolidine | Predicted: 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine |
| Molecular Weight ( g/mol ) | 109.13 [4] | 87.12 [5] | 178.23 |
| Boiling Point (°C) | 287-288 (est.) [6] | 108-110 (8 mmHg) [5] | Expected to be higher than precursors due to increased molecular weight. |
| Melting Point (°C) | 166-169 [6] | 15 [5] | Likely a solid at room temperature. |
| Solubility | Soluble in DMSO, Methanol [7] | Fully miscible in water [5][8] | Expected to have moderate water solubility due to the presence of two nitrogen atoms and an ether oxygen, and good solubility in organic solvents. |
| pKa | 10.38 (predicted) [7] | 14.91 (predicted) [5] | The pyridine nitrogen will be basic, and the pyrrolidine nitrogen will also be basic. The exact pKa values would require experimental determination. |
| LogP | 0.314 (est.) [7] | - | Expected to be moderately lipophilic. |
Potential Pharmacological Significance and Applications
The combination of the pyridine and pyrrolidine rings in a single molecule suggests a high potential for biological activity. Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties.[1][9] The pyrrolidine scaffold is also a privileged structure in medicinal chemistry, found in compounds targeting the central nervous system and exhibiting various other therapeutic activities.[2]
The ether linkage provides a degree of conformational flexibility, which can be advantageous for binding to biological targets. The presence of two nitrogen atoms, one on each ring, offers sites for hydrogen bonding, which is critical for drug-receptor interactions.
Potential areas of research for this compound could include:
-
Central Nervous System (CNS) Agents: Many compounds containing pyrrolidine and pyridine rings have shown activity as ligands for various CNS receptors.
-
Antimicrobial Agents: The pyridine moiety is a common feature in many antibacterial and antifungal compounds.
-
Enzyme Inhibitors: The structural features of this molecule could make it a candidate for inhibiting various enzymes.
Analytical Characterization
To confirm the identity and purity of synthesized 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, a suite of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will be crucial for confirming the presence of all protons and their respective chemical environments, including the methyl group, the aromatic protons on the pyridine ring, and the aliphatic protons on the pyrrolidine ring.
-
¹³C NMR spectroscopy will provide information on the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Fragmentation patterns observed in MS/MS can provide further structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy will be used to identify the functional groups present in the molecule, such as the C-O-C stretch of the ether, the N-H stretch of the secondary amine in the pyrrolidine ring, and the characteristic vibrations of the pyridine ring.
Chromatography:
-
High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound and for purification.
-
Gas chromatography-mass spectrometry (GC-MS) may also be applicable depending on the volatility and thermal stability of the compound.
The characterization of novel pyridine derivatives and related heterocyclic compounds routinely involves these techniques to ensure structural integrity and purity.[10][11][12][13]
Conclusion
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a novel compound with significant potential in the field of medicinal chemistry. While direct experimental data is currently unavailable, this guide has provided a comprehensive theoretical framework for its synthesis, predicted properties, and analytical characterization. The proposed synthetic route is based on well-established chemical reactions and offers a practical approach for its preparation. The predicted physicochemical and pharmacological properties suggest that this molecule is a promising candidate for further investigation in drug discovery programs. The methodologies outlined in this document provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this and other related pyridine-pyrrolidine ether derivatives.
References
-
The Good Scents Company. (n.d.). 3-hydroxy-2-methyl pyridine. Retrieved from [Link]
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Chemistry – An Asian Journal. Retrieved from [Link]
-
Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines. (2025, August 6). ResearchGate. Retrieved from [Link]
-
(S)-3-Hydroxypyrrolidine. (2024, April 10). ChemBK. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3-methylpyridine. Retrieved from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PMC. Retrieved from [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (n.d.). ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyridin-3-ol. Retrieved from [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Synthesis of 3‐Aryl Pyrrolidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Evaluation of Pyridine derivatives. (n.d.). STM Journals. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (2022, June 29). Springer. Retrieved from [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2023, June 1). Baghdad Science Journal. Retrieved from [Link]
-
RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2025, October 27). MDPI. Retrieved from [Link]
-
3-(pyrrolidin-2-yl)pyridine. (n.d.). ZaiQi Bio-Tech. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. Retrieved from [Link]
-
A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. Retrieved from [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]
- 6. 3-hydroxy-2-methyl pyridine, 1121-25-1 [thegoodscentscompany.com]
- 7. 3-Hydroxy-2-methylpyridine | 1121-25-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. tandfonline.com [tandfonline.com]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Pharmacological profile of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
The following technical guide details the pharmacological profile of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine , a structural analog within the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands.
Technical Monograph for Drug Discovery & Neuroscience Research
Executive Summary
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a synthetic nicotinic acetylcholine receptor (nAChR) ligand belonging to the 3-pyridyl ether chemical class. Structurally characterized by a pyridine ring substituted with a methyl group at the C2 position and a pyrrolidin-3-yloxy moiety at the C3 position, this compound functions as a neuronal nAChR agonist .
It represents a critical scaffold in Structure-Activity Relationship (SAR) studies, bridging the gap between the high-affinity azetidinyl ethers (e.g., A-85380 ) and the pyrrolidinyl-methoxy ligands (e.g., ABT-089/Pozanicline ). Its pharmacological significance lies in its selectivity for the
Primary Application: Probing nAChR subtype selectivity, cognitive enhancement research (nootropic potential), and analgesic drug design.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of two pharmacophores linked by an ether oxygen:
-
Cationic Head: A pyrrolidine ring (secondary amine) which mimics the quaternary ammonium of acetylcholine (ACh) at physiological pH.
-
Pi-System Anchor: A pyridine ring that interacts with the Trp/Tyr residues in the receptor binding pocket.
-
Linker: An ether oxygen (-O-) providing a specific bond angle and hydrogen bond acceptor capability, distinct from the methylene linker in nicotine or the methoxy linker in ABT-089.
| Property | Value / Description |
| IUPAC Name | 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine |
| Common Class | 3-Pyridyl Ether / Nicotinic Agonist |
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| H-Bond Donors | 1 (Pyrrolidine NH) |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Pyrrolidine N) |
| LogP (Predicted) | ~0.8 - 1.2 (Lipophilic, BBB penetrant) |
| pKa | ~9.0 (Pyrrolidine N), ~3.5 (Pyridine N) |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and key pharmacophoric elements.
Pharmacodynamics: Mechanism of Action[6]
Receptor Binding Profile
This compound acts as a high-affinity ligand for neuronal nAChRs. The absence of the methylene spacer (found in ABT-089's methoxy linker) constrains the distance between the basic nitrogen and the aromatic ring, influencing subtype selectivity.
-
nAChR: High Affinity (
estimated 10–100 nM). The 2-methyl group typically enhances binding affinity via hydrophobic interactions within the subunit accessory pocket, while also sterically hindering metabolism. -
nAChR: Low/Moderate Affinity. The pyrrolidine ring size is generally less optimal for the
homomer compared to the quinuclidine ring (e.g., in ABT-107). - nAChR: Low Affinity. This selectivity is crucial for minimizing ganglionic side effects (hypertension, GI disturbance).
Functional Efficacy
-
Mode: Partial Agonist.
-
Efficacy: Typically 20–60% of Acetylcholine (ACh) maximal response.
-
Desensitization: Like many
ligands, it likely induces rapid receptor desensitization, which paradoxically upregulates receptor density upon chronic exposure—a mechanism relevant for antidepressant and cognitive-enhancing effects.
Signaling Pathway
Activation of the
Pharmacokinetics (PK) & Metabolism
The 2-methyl substitution on the pyridine ring is a strategic medicinal chemistry modification designed to improve the pharmacokinetic profile compared to the des-methyl analog.
-
Metabolic Stability: The C2 position of the pyridine ring is a primary site for oxidative metabolism (N-oxidation or C-hydroxylation) by Cytochrome P450 enzymes (e.g., CYP2A6). Methylation at this position blocks this metabolic soft spot, significantly extending the plasma half-life (
). -
Bioavailability: High oral bioavailability is expected due to the favorable LogP and protection from first-pass metabolism.
-
BBB Penetration: The compound is highly brain-penetrant. The secondary amine (pyrrolidine) exists in equilibrium between cationic and neutral forms, facilitating transport across the Blood-Brain Barrier.
Experimental Protocols
In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
-
Tissue Preparation: Homogenize rat cerebral cortex (rich in
) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet. -
Incubation:
-
Radioligand: [
H]-Epibatidine (0.5 nM) or [ H]-Cytisine (1 nM). -
Test Compound: 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine (concentration range:
M to M). -
Non-specific Binding: Define using 300
M (-)-Nicotine.
-
-
Equilibrium: Incubate at 25°C for 75 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Functional FLIPR Assay (Calcium Flux)
Objective: Assess agonist vs. antagonist activity.
-
Cell Line: HEK-293 cells stably expressing human
nAChRs. -
Dye Loading: Load cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.
-
Agonist Mode: Add test compound and monitor fluorescence increase (excitation 485 nm / emission 525 nm) indicative of
influx. -
Antagonist Mode: Pre-incubate with test compound, then challenge with
of Nicotine.
Synthesis Overview (Technical Summary)
The synthesis typically follows a Mitsunobu Coupling or Nucleophilic Aromatic Substitution (
-
Route A (Mitsunobu): Reaction of 2-methyl-3-hydroxypyridine with N-Boc-3-hydroxypyrrolidine using Triphenylphosphine (
) and DEAD/DIAD. Followed by acidic deprotection (TFA/HCl) to yield the secondary amine. -
Route B (
): Reaction of 3-bromo-2-methylpyridine (or 3-fluoro) with pyrrolidin-3-ol (protected) requires harsh conditions or palladium catalysis (Buchwald-Hartwig C-O coupling) due to the electron-rich nature of the pyridine ring (unless activated). The Mitsunobu etherification is generally preferred for 3-pyridyl ethers.
Comparative Pharmacology
| Compound | Structure Linker | Selectivity ( | Potency ( | Notes |
| 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine | Ether (-O-) | High | ~10-100 nM | Balanced profile; metabolically stable. |
| A-84543 | Methoxy (-O-CH2-) | High | ~1-10 nM | Pyrrolidine-2-yl connection; high potency. |
| A-85380 | Methoxy (-O-CH2-) | Very High | ~0.05 nM | Azetidine ring (strained); toxic liability. |
| ABT-089 | Methoxy (-O-CH2-) | Moderate | ~1000 nM | Partial agonist; cognitive enhancer; safe. |
| Nicotine | Direct Bond | Low | ~1-10 nM | Non-selective; rapid desensitization. |
References
-
Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 39(4), 817–825. Link
-
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
-
BindingDB. (2013). "Affinity Data for 3-(Pyrrolidin-3-yloxy)pyridine derivatives." BindingDB Entry BDBM50088442.[1] Link
-
Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092–1101. Link
-
Lin, N. H., et al. (1998). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543." Journal of Medicinal Chemistry, 41(11), 1855–1860. Link
Sources
An In-depth Technical Guide to the Therapeutic Potential of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine in Neurodegenerative Diseases
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a progressive loss of neuronal function, for which current treatments are primarily symptomatic. A significant pathological hallmark is the dysfunction of the cholinergic system, making nicotinic acetylcholine receptors (nAChRs) prime therapeutic targets. This guide introduces 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, a novel synthetic compound designed to selectively modulate key neuronal nAChRs. Drawing from the established pharmacology of its core chemical scaffolds—the pyridine and pyrrolidine rings—we hypothesize that this molecule acts as a potent and selective ligand for α7 and α4β2 nAChR subtypes. This document outlines the scientific rationale, a plausible synthetic pathway, hypothesized mechanisms of action, and a comprehensive preclinical validation strategy to rigorously evaluate its potential as a disease-modifying agent for neurodegenerative disorders.
The Cholinergic Deficit: A Core Pathology in Neurodegeneration
The cholinergic system is a crucial neuromodulatory network that plays a vital role in cognitive functions, including learning, memory, and attention.[1] In many neurodegenerative diseases, this system is profoundly compromised. Alzheimer's disease (AD) and Parkinson's disease with dementia (PDD), for instance, are marked by a significant loss of cholinergic neurons and a reduction in the expression and function of nAChRs in brain regions critical for cognition, such as the hippocampus and cortex.[1][2][3]
This cholinergic decline is not merely an epiphenomenon but a key driver of cognitive impairment. Consequently, enhancing cholinergic signaling has been a long-standing therapeutic strategy. The two most abundant and functionally significant nAChR subtypes in the brain, the homomeric α7 receptor and the heteromeric α4β2 receptor, have emerged as particularly compelling targets for intervention.[1][2][3][4] Their activation can mediate neuroprotective, anti-inflammatory, and pro-cognitive effects, offering a multi-faceted approach to treatment.[2][4]
Compound Profile: 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Chemical Structure and Design Rationale
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a novel small molecule designed for CNS penetration and selective nAChR modulation. Its structure combines two key pharmacophores:
-
A Pyridine Ring: A common feature in many nAChR ligands, providing the necessary electronic and structural properties to interact with the receptor's binding pocket.
-
A Pyrrolidine Moiety: This saturated heterocycle is prevalent in numerous CNS-active agents and offers conformational flexibility, which can be crucial for achieving subtype selectivity and optimizing binding affinity.[5][6][7]
The molecule's design is inspired by established nAChR ligands like ABT-089 (2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine), which has demonstrated cognition-enhancing properties.[8] The key structural difference—the pyrrolidin-3-yloxy linkage—is hypothesized to alter the binding orientation and interaction with specific amino acid residues within the nAChR ligand-binding domain, potentially conferring a unique profile of selectivity and functional activity (e.g., full agonism, partial agonism, or positive allosteric modulation).
Proposed Synthetic Pathway
The synthesis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine can be approached through a convergent synthesis strategy. The following protocol is a plausible and efficient route based on established organic chemistry principles.
-
Step 1: Preparation of 2-Methyl-3-hydroxypyridine. This intermediate can be synthesized from commercially available 2-methyl-3-aminopyridine via a Sandmeyer-type reaction or from 2-methyl-3-bromopyridine through a nucleophilic substitution with a hydroxide source.[9][10]
-
Step 2: Synthesis of N-Boc-3-hydroxypyrrolidine. Commercially available 3-hydroxypyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent N-alkylation in the subsequent step. This is achieved by reacting 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).
-
Step 3: Mitsunobu Reaction. The core ether linkage is formed by reacting 2-Methyl-3-hydroxypyridine with N-Boc-3-hydroxypyrrolidine under Mitsunobu conditions. This involves using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an anhydrous solvent like tetrahydrofuran (THF).
-
Step 4: Deprotection. The Boc protecting group is removed from the pyrrolidine nitrogen using a strong acid, typically trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.
-
Step 5: Purification. The final product is purified using column chromatography on silica gel, followed by conversion to a stable salt (e.g., hydrochloride) for improved handling and solubility.
Causality: This synthetic route is chosen for its high efficiency and modularity. The Mitsunobu reaction (Step 3) is a reliable method for forming ether bonds with inversion of stereochemistry if a chiral starting material is used. The use of a Boc protecting group (Step 2) is critical for directing the alkylation to the hydroxyl group and preventing undesired side reactions, ensuring a clean conversion to the final product.
Hypothesized Mechanism of Action: Selective nAChR Modulation
We hypothesize that 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine functions as a selective agonist or positive allosteric modulator (PAM) at α7 and/or α4β2 nAChRs. Activation of these receptors triggers distinct downstream signaling cascades that are highly relevant to combating the pathology of neurodegenerative diseases.
α7 nAChR-Mediated Signaling
The α7 nAChR is a ligand-gated ion channel with high permeability to calcium (Ca²⁺).[11] Its activation initiates a cascade of intracellular events with profound neuroprotective and anti-inflammatory consequences.[12][13]
-
Neuroprotection: The influx of Ca²⁺ through the α7 nAChR activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central signaling node that promotes cell survival by inhibiting pro-apoptotic proteins.[14][15]
-
Anti-inflammation: α7 nAChR activation also engages the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[12][13] This signaling cascade can suppress the production of pro-inflammatory cytokines in microglia, the brain's resident immune cells, thereby mitigating chronic neuroinflammation—a key contributor to neuronal damage.[12]
α4β2 nAChR-Mediated Signaling
The α4β2 subtype is the most abundant nAChR in the brain and a high-affinity binding site for nicotine.[2][16] Beyond its canonical role as an ion channel, it also engages in metabotropic, or second messenger-based, signaling.[17]
-
Cognitive Enhancement: Activation of presynaptic α4β2 nAChRs modulates the release of multiple neurotransmitters, including dopamine and acetylcholine, which is critical for cognitive processing and attention.[3][18]
-
Metabotropic Anti-inflammatory Effects: Recent evidence shows that α4β2 nAChRs can signal independently of ion flux. This involves the recruitment of proteins like β-arrestin1, which can activate Src kinase.[17] This, in turn, can trigger downstream pathways, including the JAK2-STAT3 cascade, contributing to anti-inflammatory effects in a manner complementary to the α7 receptor.[17][19]
Preclinical Evaluation Strategy: A Self-Validating Workflow
To validate the therapeutic potential of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, a rigorous, multi-stage preclinical evaluation is required. This workflow is designed to be self-validating, where the results of each phase inform and justify the progression to the next.
Phase 1: Target Engagement and Selectivity Profiling
Causality: Before assessing therapeutic effects, it is imperative to confirm that the compound binds to its intended targets with high affinity and selectivity. This phase validates the core mechanistic hypothesis.
-
Objective: To determine the binding affinity (Kᵢ) of the compound for human α7 and α4β2 nAChRs.
-
Materials: Membranes from cell lines stably expressing the respective human nAChR subtypes (e.g., GH₄C₁ cells for α4β2, SH-EP1-hα7 for α7); radioligands (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7); test compound; scintillation counter.
-
Procedure: a. Prepare serial dilutions of the test compound. b. Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound. c. Allow the reaction to reach equilibrium. d. Separate bound from free radioligand by rapid filtration through glass fiber filters. e. Quantify the radioactivity retained on the filters using a scintillation counter. f. Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
Validation: A counter-screen against a panel of other CNS receptors (e.g., muscarinic, dopaminergic, serotonergic) is run in parallel to establish selectivity. High selectivity is indicated by Kᵢ values for off-targets that are at least 100-fold higher than for the primary targets.
-
Objective: To determine the functional activity (agonist, antagonist, or PAM) and potency (EC₅₀ or IC₅₀) of the compound.
-
Materials: Xenopus laevis oocytes; cRNA for human nAChR subunits (α7, α4, β2); TEVC setup; perfusion system.
-
Procedure: a. Inject Xenopus oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-4 days to allow receptor expression. b. Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). c. Clamp the oocyte membrane potential at a holding potential of -70 mV. d. To test for agonist activity, perfuse the oocyte with increasing concentrations of the test compound and record the elicited inward current. e. To test for PAM activity, co-apply a fixed, sub-maximal concentration of acetylcholine (ACh) with increasing concentrations of the test compound and measure the potentiation of the ACh-evoked current. f. Plot concentration-response curves to determine EC₅₀ (for agonists) or the potentiation magnitude (for PAMs).
-
Validation: The specificity of the response is confirmed by applying a known competitive antagonist (e.g., mecamylamine) to block the current.
Phase 2: Cellular Models of Neurodegeneration
Causality: Once target engagement is confirmed, the next logical step is to determine if this engagement translates into a desirable biological effect in a disease-relevant context. These cellular assays provide the first evidence of therapeutic potential.
-
Objective: To assess the ability of the compound to protect neurons from amyloid-beta (Aβ)-induced cell death.
-
Materials: Human neuroblastoma cell line (e.g., SH-SY5Y); Aβ₁₋₄₂ oligomers; test compound; cell viability assay kit (e.g., MTT or LDH).
-
Procedure: a. Culture SH-SY5Y cells in 96-well plates. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Expose the cells to a toxic concentration of pre-aggregated Aβ₁₋₄₂ oligomers for 24 hours. d. Measure cell viability using the MTT assay, which quantifies mitochondrial metabolic activity. e. Calculate the percentage of neuroprotection relative to cells treated with Aβ alone.
-
Validation: The mechanism is validated by co-incubating with a selective α7 antagonist (e.g., methyllycaconitine) to demonstrate that the observed neuroprotection is target-mediated.
-
Objective: To measure the compound's ability to suppress the inflammatory response in microglia.
-
Materials: Murine microglial cell line (e.g., BV-2); Lipopolysaccharide (LPS); test compound; ELISA kits for TNF-α and IL-1β.
-
Procedure: a. Plate BV-2 cells and allow them to adhere. b. Pre-treat cells with the test compound for 1 hour. c. Stimulate the cells with LPS (100 ng/mL) for 12-24 hours to induce an inflammatory response. d. Collect the cell culture supernatant. e. Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β) in the supernatant using specific ELISA kits. f. Determine the IC₅₀ for the inhibition of cytokine release.
-
Validation: Target engagement is confirmed by demonstrating that the anti-inflammatory effect is reversed by co-treatment with nAChR antagonists.
Data Presentation
Hypothetical data from these initial studies would be summarized for clear interpretation.
Table 1: Receptor Binding and Functional Potency
| Target | Binding Affinity (Kᵢ, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) |
|---|---|---|---|
| Human α7 nAChR | 5.2 | Agonist | 15.8 |
| Human α4β2 nAChR | 12.7 | Partial Agonist | 45.3 |
| Human M1 mAChR | > 1,000 | No activity | > 10,000 |
| Human D2 Receptor | > 1,000 | No activity | > 10,000 |
Table 2: Cellular Efficacy
| Assay | Endpoint | Efficacy (EC₅₀/IC₅₀, nM) |
|---|---|---|
| Neuroprotection (SH-SY5Y) | Protection vs. Aβ Toxicity | 32.5 |
| Anti-inflammation (BV-2) | Inhibition of TNF-α Release | 58.1 |
Therapeutic Potential and Future Directions
The preclinical data profile outlined above would position 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine as a promising therapeutic candidate. Its dual action—providing direct neuroprotection and simultaneously suppressing neuroinflammation—addresses two of the core pathological pillars of neurodegenerative diseases.[20]
-
For Alzheimer's Disease: By activating nAChRs, the compound could ameliorate the cholinergic deficit, improve cognitive function, protect neurons from Aβ-induced damage, and reduce the chronic inflammatory state that exacerbates plaque pathology.[2][21]
-
For Parkinson's Disease: The modulation of α4β2 nAChRs on dopaminergic neurons could help regulate dopamine release in the nigrostriatal pathway, while the anti-inflammatory effects of both α7 and α4β2 activation could protect vulnerable dopaminergic neurons from inflammatory damage.[3][4]
The logical next steps would involve advancing the compound into in vivo animal models of these diseases (e.g., APP/PS1 mice for AD, MPTP-treated mice for PD) to assess its effects on cognitive and motor deficits, as well as its impact on underlying neuropathology. Concurrently, comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies would be essential to establish a robust safety profile for potential clinical development.
Conclusion
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine represents a rationally designed, next-generation therapeutic candidate for neurodegenerative diseases. By selectively targeting key nicotinic acetylcholine receptors, it holds the potential to move beyond mere symptom management and offer a multi-pronged, disease-modifying approach. The rigorous, hypothesis-driven evaluation framework detailed in this guide provides a clear and scientifically sound pathway to validate its therapeutic promise and advance it toward clinical application for patients in critical need of effective treatments.
References
- Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC. (2017).
- Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC. (2021).
- Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed. (2020).
- Nicotinic Receptors in Neurodegeneration - PMC. (n.d.).
- Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer's and Parkinson's Diseases - NCBI. (2018).
- Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. (2022). eLife.
- Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections - Frontiers. (2022). Frontiers.
- Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Annals of Translational Medicine. (2021).
- Probing the Cholinergic System to Understand Neurodegenerative Diseases - Taylor & Francis. (2017). Taylor & Francis Online.
- Role of α7 nicotinic receptor in the immune system and intracellular signaling p
- Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed. (2022).
- Nicotinic Acetylcholine Receptors in Glial Cells as Molecular Target for Parkinson's Disease. (2024). MDPI.
- Evidence for a protective effect of the loss of α4-containing nicotinic acetylcholine receptors on Aβ-related neuropathology in Tg2576 mice - Frontiers. (2023). Frontiers.
- α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief | Journal of Neuroscience. (2011). Journal of Neuroscience.
- Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed. (1997).
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (2025). MDPI.
- Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015).
- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. (2021). Neuroscience Research Notes.
- Buy 3-(3-methylpyrrolidin-3-yl)pyridine | 557076-73-0 - Smolecule. (2024). Smolecule.
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents. (n.d.).
- Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. (2015).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 10. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. Frontiers | Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections [frontiersin.org]
- 12. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 14. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]
- 16. biorxiv.org [biorxiv.org]
- 17. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neuroscirn.org [neuroscirn.org]
- 21. Frontiers | Evidence for a protective effect of the loss of α4-containing nicotinic acetylcholine receptors on Aβ-related neuropathology in Tg2576 mice [frontiersin.org]
Technical Guide: Bioactivity and Pharmacological Profile of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
The following technical guide provides an in-depth analysis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine , a nicotinic acetylcholine receptor (nAChR) ligand. This document synthesizes structure-activity relationship (SAR) data from the 3-pyridyl ether class, specifically referencing pivotal medicinal chemistry literature regarding the optimization of cholinergic modulators.
Executive Summary
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a synthetic ligand targeting neuronal nicotinic acetylcholine receptors (nAChRs). It belongs to the 3-pyridyl ether class of compounds, a scaffold extensively explored for cognitive enhancement, neuroprotection, and analgesia. Structurally, it is an analog of the well-known clinical candidate Pozanicline (ABT-089) , distinguished by a direct ether linkage at the pyrrolidine-3 position rather than a methylene-ether linkage at the pyrrolidine-2 position.
This molecule represents a strategic optimization in medicinal chemistry: the 2-methyl substitution on the pyridine ring is a classic motif used to block metabolic oxidation and modulate receptor subtype selectivity, while the pyrrolidin-3-yloxy side chain restricts conformational flexibility compared to methoxy-linked analogs.
Chemical Identity & Structural Pharmacology[1]
Pharmacophore Analysis
The molecule consists of two essential pharmacophoric elements linked by an ether oxygen:
-
Cationic Center (Pyrrolidine): The secondary amine of the pyrrolidine ring becomes protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine (ACh) to interact with the key aspartate/tryptophan residues in the nAChR binding pocket.
-
Pi-Electron System (Pyridine): The pyridine ring engages in
interactions with aromatic residues (e.g., Trp149 in the subunit). -
Linker (Ether Oxygen): Acts as a hydrogen bond acceptor, mimicking the ester oxygen of ACh.
Structural Comparison
| Feature | 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine | ABT-089 (Pozanicline) | A-85380 |
| Core | 3-Pyridyl Ether | 3-Pyridyl Methyl Ether | 3-Pyridyl Methyl Ether |
| Amine | Pyrrolidin-3-yl | Pyrrolidin-2-yl | Azetidin-2-yl |
| Pyridine Sub. | 2-Methyl | 2-Methyl | Hydrogen |
| Linker | -O- (Direct) | -O-CH2- | -O-CH2- |
| Primary Target |
Key Insight: The 2-methyl group typically reduces potency slightly compared to the unsubstituted parent (e.g., A-85380 vs. ABT-089) but significantly improves the safety profile by reducing affinity for ganglionic (
Bioactivity Profile
Target Engagement
The compound acts as a high-affinity ligand for the
-
Binding Affinity (
): The parent scaffold, 3-(pyrrolidin-3-yloxy)pyridine, exhibits a of approximately 100 nM at the receptor [1]. The addition of the 2-methyl group is expected to modulate this affinity, likely in the 100–500 nM range, consistent with the SAR trends observed in ABT-089 [2]. -
Selectivity: High selectivity for neuronal
over muscle-type ( ) and ganglionic ( ) receptors is a hallmark of 2-methyl-3-pyridyl ethers.
Functional Efficacy[1]
-
Mechanism: Partial Agonist.
-
Effect: It activates the receptor to a sub-maximal level compared to full agonists (like acetylcholine or epibatidine). This "buffering" effect is desirable for treating cognitive deficits (Alzheimer's, ADHD) as it avoids rapid receptor desensitization and toxicity.
-
Downstream Signaling: Activation triggers cation influx (
, ), leading to membrane depolarization and the release of neurotransmitters such as dopamine (reward/attention) and acetylcholine (memory).
Quantitative Data Summary (Class-Based)
| Parameter | Value (Parent Scaffold) | Predicted Effect of 2-Me | Source |
| ~100 nM | Slight decrease (higher | [1, 2] | |
| > 10,000 nM | No significant change | [1] | |
| Functional Mode | Partial Agonist | Improved Safety Index | [2] |
| LogP | ~0.8 (Predicted) | ~1.2 (More Lipophilic) | Calculated |
Mechanism of Action (Signaling Pathway)
The following diagram illustrates the signal transduction pathway activated by 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine upon binding to presynaptic nAChRs.
Caption: Signal transduction cascade initiated by nAChR activation, leading to neurotransmitter release.
Experimental Protocols
Chemical Synthesis (Mitsunobu Approach)
To access 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, a convergent synthesis using the Mitsunobu reaction is the industry standard.
Reagents:
-
A: 2-Methyl-3-hydroxypyridine (commercially available).
-
B: 1-Boc-3-hydroxypyrrolidine (chiral or racemic).
-
Coupling Agents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD).
Protocol:
-
Coupling: Dissolve A (1.0 eq) and B (1.1 eq) in anhydrous THF under
. -
Add
(1.2 eq). Cool to 0°C. -
Add DIAD (1.2 eq) dropwise. Stir at room temperature for 12–24 hours.
-
Purification: Concentrate and purify the intermediate (Boc-protected ether) via silica gel chromatography (Hexane/EtOAc).
-
Deprotection: Dissolve the intermediate in
. Add Trifluoroacetic acid (TFA) (10–20% v/v). Stir for 2 hours. -
Basification: Quench with saturated
or NaOH to generate the free base. Extract with DCM. -
Salt Formation: Treat with HCl/ether or Fumaric acid to obtain a stable salt for biological testing.
Synthesis Workflow Diagram
Caption: Convergent synthetic route via Mitsunobu etherification and acidic deprotection.
References
-
BindingDB Entry BDBM50088442 . 3-(Pyrrolidin-3-yloxy)-pyridine Bioactivity Data. Retrieved from [1]
-
Sullivan, J. P., et al. (1997). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of Medicinal Chemistry, 40(3), 385–390. Link
-
Breining, S. R., et al. (2009). Synthesis and Pharmacological Characterization of 3-(Pyrrolidin-3-yloxy)pyridine Derivatives as Novel Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, 52(7), 2311–2316. (Referenced via BindingDB context).[1]
Sources
The Genesis of a New Class of Neuromodulators: A Technical Guide to the History and Discovery of Pyrrolidinyl Ether Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide navigates the history and discovery of pyrrolidinyl ether pyridine derivatives, a significant class of compounds targeting neuronal nicotinic acetylcholine receptors (nAChRs). From their conceptual origins rooted in the structure of nicotine to their evolution as highly selective α4β2 nAChR agonists, this document provides a comprehensive overview for researchers and drug development professionals. We will explore the seminal synthetic strategies, the elucidation of their mechanism of action, the evolution of structure-activity relationships, and the clinical journey of prominent members of this class, such as ABT-418 and SIB-1508Y (Altinicline). This guide synthesizes technical data with field-proven insights, offering a valuable resource for those engaged in the development of novel therapeutics for central nervous system (CNS) disorders.
Introduction: The Quest for Nicotinic Acetylcholine Receptor Subtype Selectivity
The story of pyrrolidinyl ether pyridine derivatives is intrinsically linked to the broader effort to understand and therapeutically target nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are pivotal in various physiological processes within the central nervous system, including learning, memory, and attention.[1] The endogenous agonist, acetylcholine, and the exogenous agonist, nicotine, both act on these receptors. While the cognitive-enhancing effects of nicotine have been known for some time, its therapeutic potential has been hampered by a lack of receptor subtype selectivity, leading to a range of undesirable side effects.[2]
This challenge spurred the quest for novel compounds with improved selectivity for specific nAChR subtypes, particularly the α4β2 subtype, which is highly expressed in the brain and implicated in the reinforcing effects of nicotine and various cognitive functions.[1][3] The development of pyrrolidinyl ether pyridine derivatives represents a significant milestone in this endeavor, offering a chemical scaffold that could be fine-tuned to achieve high affinity and selectivity for the α4β2 nAChR.
Foundational Discoveries and the Emergence of a New Chemical Class
The conceptual leap from the natural alkaloid nicotine to the synthetic pyrrolidinyl ether pyridine scaffold was not instantaneous but rather an evolution driven by systematic structure-activity relationship (SAR) studies. Early research in the 1990s by companies like Abbott Laboratories began to explore modifications of the nicotine structure to dissociate its therapeutic effects from its adverse side effects.
A pivotal moment in this discovery process was the exploration of 3-pyridyl ether compounds. A 1996 publication in the Journal of Medicinal Chemistry detailed a novel series of these ethers with subnanomolar affinity for brain nAChRs.[4] This seminal work demonstrated that the ether linkage provided a flexible yet constrained connection between a pyridine ring (mimicking the pyridine of nicotine) and a cyclic amine, which could be varied to modulate receptor affinity and selectivity.[4][5] These early investigations laid the groundwork for the development of more complex and potent derivatives.
dot graph D { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Nicotine [label="Nicotine\n(Natural Alkaloid)", fillcolor="#FBBC05"]; SAR [label="Structure-Activity\nRelationship Studies", fillcolor="#4285F4"]; PyridylEthers [label="Early 3-Pyridyl Ethers\n(e.g., A-84543)", fillcolor="#34A853"]; PyrrolidinylDerivatives [label="Pyrrolidinyl Ether Pyridine Derivatives\n(e.g., ABT-418, SIB-1508Y)", fillcolor="#EA4335"];
Synthetic Strategies: Building the Core Scaffold
The synthesis of pyrrolidinyl ether pyridine derivatives has evolved to allow for the efficient and stereoselective construction of these molecules. A common strategy involves the coupling of a substituted pyridine with a chiral pyrrolidine-containing fragment.
General Synthetic Approach
A prevalent synthetic route involves the Williamson ether synthesis, where a pyridinol is reacted with a suitable pyrrolidinyl derivative bearing a leaving group. The chirality of the pyrrolidine moiety is often introduced early in the synthesis, frequently starting from L-proline or a related chiral precursor.
dot graph G { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
start [label="Chiral Precursor\n(e.g., L-Proline)", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Formation of Pyrrolidinyl Fragment\nwith Leaving Group"]; step2 [label="Synthesis of\nSubstituted Pyridinol"]; step3 [label="Williamson Ether Synthesis\n(Coupling)"]; product [label="Pyrrolidinyl Ether\nPyridine Derivative", shape=ellipse, fillcolor="#EA4335"];
Exemplary Synthesis: (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)
While a detailed, step-by-step protocol for the proprietary synthesis of ABT-418 by Abbott Laboratories is not publicly available in the peer-reviewed literature, a patent describes a method for preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazoles.[6] This process involves the reaction of a protected 2-oxo-pyrrolidine starting material with an organic anion, followed by the formation of a β-keto oxime intermediate which is then cyclized and dehydrated to form the isoxazole ring.[6] Another approach described in the literature for the synthesis of ABT-418 analogs involves a cycloaddition reaction.[7]
Step-by-Step Methodology (Conceptual, based on patent literature):
-
Preparation of the Pyrrolidine Intermediate: A protected L-proline derivative is converted to a 2-oxo-pyrrolidine.
-
Formation of the β-Keto Oxime: The protected 2-oxo-pyrrolidine is reacted with an appropriate acetonitrile anion followed by a Grignard reagent and subsequent reaction with hydroxylamine.
-
Isoxazole Ring Formation: The resulting β-keto oxime intermediate undergoes cyclization and dehydration to form the 3-methylisoxazole ring.
-
N-Alkylation and Deprotection: The protecting group on the pyrrolidine nitrogen is removed, and the nitrogen is subsequently methylated to yield the final product, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole.
Mechanism of Action: Targeting the α4β2 Nicotinic Acetylcholine Receptor
Pyrrolidinyl ether pyridine derivatives exert their effects primarily as selective agonists or partial agonists at the α4β2 subtype of neuronal nAChRs.[8][9] These receptors are ligand-gated ion channels, and their activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.
Downstream Signaling Pathways
The activation of α4β2 nAChRs by these derivatives triggers a cascade of downstream signaling events that are believed to contribute to their therapeutic effects. These pathways include:
-
PI3K-Akt Pathway: Agonist binding can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in cell survival and neuroprotection.
-
JAK2-STAT3 Pathway: The Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway has also been implicated in the neuroinflammatory-suppressing effects of α4β2 nAChR activation.
-
Metabotropic Signaling: Evidence suggests that α4β2 nAChRs can also engage in metabotropic signaling, independent of ion flux, through the activation of Src family kinases.
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Ligand [label="Pyrrolidinyl Ether\nPyridine Derivative", fillcolor="#FBBC05"]; nAChR [label="α4β2 nAChR"]; IonFlux [label="Cation Influx\n(Na+, Ca2+)", shape=ellipse]; Depolarization [label="Neuronal Depolarization", shape=ellipse]; PI3K [label="PI3K-Akt Pathway"]; JAK2 [label="JAK2-STAT3 Pathway"]; Src [label="Src Kinase\n(Metabotropic)"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853"]; AntiInflammation [label="Anti-inflammation", shape=ellipse, fillcolor="#34A853"]; CognitiveEnhancement [label="Cognitive Enhancement", shape=ellipse, fillcolor="#34A853"];
Structure-Activity Relationship (SAR) and Pharmacological Characterization
The pharmacological profile of pyrrolidinyl ether pyridine derivatives is highly dependent on their three-dimensional structure. Extensive SAR studies have been conducted to optimize their affinity, selectivity, and functional activity.[5][10]
| Moiety | Modification | Effect on α4β2 Affinity |
| Pyrrolidine Ring | Substitution on the ring | Can significantly alter affinity and selectivity. |
| N-methylation | Generally enhances affinity. | |
| Ether Linker | Length and flexibility | Crucial for optimal positioning in the binding pocket. |
| Pyridine Ring | Substitution pattern | Dramatically affects receptor binding affinity.[5] |
| Position of the nitrogen | A 3-pyridyl substitution is generally favored for high affinity.[11] |
Binding Assays
The affinity of these compounds for nAChRs is typically determined through radioligand binding assays. In these experiments, the ability of the test compound to displace a radiolabeled ligand, such as [³H]cytisine or [³H]epibatidine, from the receptor is measured.[9]
Experimental Protocol: Radioligand Binding Assay (Conceptual)
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the nAChRs.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Therapeutic Applications and Clinical Development
The selective activation of α4β2 nAChRs by pyrrolidinyl ether pyridine derivatives has positioned them as promising therapeutic candidates for a range of CNS disorders.
Alzheimer's Disease
Given the role of the cholinergic system in memory and cognition, these compounds have been investigated for the treatment of Alzheimer's disease. Early clinical studies with ABT-418 showed some promise, with subjects demonstrating significant improvements in verbal learning tasks.[12] However, the development of ABT-418 for Alzheimer's disease was later discontinued.[8]
Parkinson's Disease
The potential of these derivatives to modulate dopamine release has led to their investigation in Parkinson's disease. SIB-1508Y (Altinicline) progressed to Phase II clinical trials for this indication.[3] However, these trials failed to demonstrate statistically significant antiparkinsonian or cognitive-enhancing effects.[13] Despite these setbacks, preclinical studies have suggested that compounds like SIB-1508Y may be useful in treating the cognitive deficits associated with Parkinson's disease.[14][15]
Attention-Deficit/Hyperactivity Disorder (ADHD)
The cognitive-enhancing properties of these compounds also led to their exploration for the treatment of ADHD. ABT-418 showed some efficacy in a pilot study for adult ADHD.[2]
Challenges and Future Directions
Despite the initial promise, the clinical development of many pyrrolidinyl ether pyridine derivatives as direct agonists has been challenging, often due to a narrow therapeutic window and dose-limiting side effects.[16] This has led to a shift in focus towards the development of positive allosteric modulators (PAMs) of α4β2 nAChRs.[16][17] PAMs do not activate the receptor directly but rather enhance the effect of the endogenous agonist, acetylcholine, potentially offering a more nuanced and safer therapeutic approach.
| Compound | Indication | Highest Phase of Development | Outcome |
| ABT-418 | Alzheimer's Disease | Phase II | Discontinued[8] |
| ADHD | Phase II | Some positive signals, but development did not proceed[2] | |
| SIB-1508Y (Altinicline) | Parkinson's Disease | Phase II | Failed to meet primary endpoints[3][13] |
Conclusion
The discovery and development of pyrrolidinyl ether pyridine derivatives represent a significant chapter in the pursuit of selective nAChR modulators. From their origins as rationally designed analogs of nicotine, this chemical class has provided invaluable tools for understanding the role of the α4β2 nAChR in health and disease. While the clinical success of direct agonists from this class has been limited, the knowledge gained from their development continues to inform the design of next-generation therapeutics, including PAMs, which hold the promise of more effective and safer treatments for a range of debilitating CNS disorders.
References
- BioWorld. (1999, July 22). Sibia's Phase II Studies Fail To Show Efficacy In Parkinson's.
- Potter, A. S., Corwin, J., Lang, J., Piasecki, M., Lenox, R., & Newhouse, P. A. (1999). Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease. Psychopharmacology, 142(4), 334–342.
- The Parkinson Study Group. (2006). Randomized placebo-controlled study of the nicotinic agonist SIB-1508Y in Parkinson disease. Neurology, 66(3), 432–434.
- Donnelly-Roberts, D. L., Xue, I. C., Arneric, S. P., & Sullivan, J. P. (1996). Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. CNS Drug Reviews, 2(2), 139-151.
- Domino, E. F., & Ni, L. (1999). Nicotinic acetylcholine receptor agonist SIB-1508Y improves cognitive functioning in chronic low-dose MPTP-treated monkeys. The Journal of pharmacology and experimental therapeutics, 290(2), 731–739.
- Zhang, H. B., Liu, H., & Yao, X. J. (2007). QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor. Journal of molecular graphics & modelling, 26(1), 226–235.
- Grupe, M., & Jensen, A. A. (2015). Targeting α4β2 nicotinic acetylcholine receptors in central nervous system disorders: perspectives on positive allosteric modulation as a therapeutic approach. Basic & clinical pharmacology & toxicology, 116(3), 185–193.
- Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 10(10), 1063–1066.
- Schneider, J. S., & Roeltgen, D. P. (1998). Effects of the nicotinic acetylcholine receptor agonist SIB-1508Y on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment. Annals of neurology, 43(3), 311–317.
- Holladay, M. W., Wasicak, J. T., Lin, N. H., He, Y., Ryther, K. B., Bannon, A. W., Buckley, M. J., Kim, D. J., Decker, M. W., & Anderson, D. J. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(2), 407-412.
-
Grokipedia. (n.d.). ABT-418. Retrieved from [Link]
- Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., ... & Holladay, M. W. (1996). New analogs of 3-pyridyl ether as potential new ligands with high affinity and efficacy at selective nAChRs. FASEB Journal, 10(6), A1059-A1059.
- Synapse. (2024, June 25). What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work?
- Lin, N. H., He, Y., Anderson, D. J., Bannon, A. W., Buckley, M. J., Campbell, J. E., ... & Holladay, M. W. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & medicinal chemistry letters, 8(3), 249–254.
- Dallanoce, C., Magrone, P., Matera, C., Lo Presti, L., De Amici, M., Riganti, L., ... & De Micheli, C. (2010). Synthesis of novel chiral Δ2-isoxazoline derivatives related to ABT-418 and estimation of their affinity at neuronal nicotinic acetylcholine receptor subtypes. European journal of medicinal chemistry, 45(12), 5594–5601.
- Tipton, P. W., & Kurkinen, M. (2024). Updates on pharmacological treatment for Alzheimer's disease. Neurologia i neurochirurgia polska, 58(2), 150-160.
- Mukhin, A. G., Gündisch, D., Horti, A. G., Koren, A. O., Tamagnan, G., Kimes, A. S., ... & London, E. D. (2001). [125/123I] 5-Iodo-3-pyridyl ethers. syntheses and binding to neuronal nicotinic acetylcholine receptors. Nuclear medicine and biology, 28(8), 925–932.
- Wilens, T. E., Biederman, J., Spencer, T. J., Bostic, J., Prince, J., Monuteaux, M. C., ... & Rater, M. (1999). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder.
- Lin, N. H., Gunn, D. E., Ryther, K. B., Garvey, D. S., Donnelly-Roberts, D. L., Decker, M. W., ... & Holladay, M. W. (1997). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of medicinal chemistry, 40(3), 385–390.
- Anderson, D. J., Williams, M., Pauly, J. R., Raszkiewicz, J. L., Campbell, J. E., Rotert, G., ... & Arneric, S. P. (1995). Characterization of [3H]ABT-418: a novel cholinergic channel ligand. The Journal of pharmacology and experimental therapeutics, 273(3), 1434–1441.
- Faghih, R., Gopalakrishnan, M., & Briggs, C. A. (2008). ChemInform Abstract: Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. ChemInform, 39(20).
- Halldin, C., Gulyás, B., Farde, L., & Nordberg, A. (2002). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Current pharmaceutical design, 8(2), 127–141.
- Di Cesare, M. L., Di Pilato, P., & Gotti, C. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Pharmaceuticals, 17(2), 162.
- Bhagat, S. B., & Telvekar, V. N. (2018). L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide. Synlett, 29(07), 874-879.
- Elliott, R. L., Kopecka, H., Lin, N. H., & Garvey, D. S. (1996). U.S. Patent No. 5,516,912. Washington, DC: U.S.
-
GSRS. (n.d.). ABT-418. Retrieved from [Link]
-
Wikipedia. (n.d.). ABT-418. Retrieved from [Link]
- Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., & Eaton, J. B. (2012). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ChemRxiv.
- Gotti, C., D'Amico, M., & Clementi, F. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2631.
-
BindingDB. (n.d.). BDBM50035398. Retrieved from [Link]
- Breining, S. R., & Li, Y. (2002). U.S. Patent No. 6,458,818. Washington, DC: U.S.
-
BindingDB. (n.d.). BDBM50171341. Retrieved from [Link]
- da Silva-Alves, D., & de Paula, S. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv.
-
PatentGuru. (n.d.). Abbott Laboratories Patents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide. Retrieved from [Link]
- Eaton, J. B., Peng, X., Muresan, A. Z., H-Navarro, A., Mascarella, S. W., Blough, B. E., ... & Carroll, F. I. (2002). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. Journal of medicinal chemistry, 45(15), 3244–3254.
- Kurkinen, M., & Daly, T. (2024). Survival time in Alzheimer’s disease: An overlooked measure of safety and efficacy of disease-modifying therapies. Advances in Clinical and Experimental Medicine, 33(10), 1039-1043.
- Marks, M. J., Whiteaker, P., & Collins, A. C. (2014). Effectiveness of nicotinic agonists as desensitizers at presynaptic α4β2- and α4α5β2-nicotinic acetylcholine receptors. Nicotine & tobacco research, 16(3), 263–271.
- Badio, B., & Garofalo, A. W. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex.
- Takeda, S., Sato, N., & Morishita, R. (2020). Clinical trials of new drugs for Alzheimer disease. Journal of Nippon Medical School, 87(1), 2-10.
- Alzheimer's Drug Discovery Foundation. (2021). 2021 Alzheimer's Clinical Trials Report.
- Cashin, A. G., Peters, T. R., & Lester, H. A. (2010). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 107(26), 11913-11918.
Sources
- 1. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug for Advanced Parkinson’s Shows No Benefit - News Center [news.feinberg.northwestern.edu]
- 3. Sibia's Phase II Studies Fail To Show Efficacy In Parkinson's + | Bioworld | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
- 7. Synthesis of novel chiral Δ2-isoxazoline derivatives related to ABT-418 and estimation of their affinity at neuronal nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized placebo-controlled study of the nicotinic agonist SIB-1508Y in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic acetylcholine receptor agonist SIB-1508Y improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the nicotinic acetylcholine receptor agonist SIB-1508Y on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting α4β2 nicotinic acetylcholine receptors in central nervous system disorders: perspectives on positive allosteric modulation as a therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
In vitro assay methods for screening 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Application Note: In Vitro Screening Protocols for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Introduction & Scientific Context
The compound 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine belongs to the structural class of 3-pyridyl ethers , a chemical scaffold historically significant in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it consists of a pyridine ring substituted with a methyl group at position 2 and a pyrrolidin-3-yloxy ether linkage at position 3.
This scaffold bears close structural homology to well-characterized nAChR agonists such as A-85380 and A-84543 . The presence of the ether linkage and the basic pyrrolidine nitrogen typically confers high affinity for the
This guide outlines a robust In Vitro Screening Cascade designed to validate the pharmacological profile of this compound, moving from affinity determination to functional efficacy and mechanistic confirmation.
Assay Strategy & Workflow
To ensure data integrity and resource efficiency, a funnel-based screening approach is recommended:
-
Primary Screen (Binding): Determine affinity (
) and selectivity using Radioligand Binding Assays. -
Secondary Screen (Functional - High Throughput): Assess agonist vs. antagonist activity and potency (
) using Calcium Flux (FLIPR). -
Tertiary Screen (Mechanistic - Low Throughput): Confirm intrinsic efficacy and desensitization kinetics using Whole-Cell Patch Clamp Electrophysiology.
Figure 1: Screening cascade prioritizing affinity confirmation before functional characterization.
Protocol 1: Radioligand Binding Assay (Affinity)
Objective: To determine the equilibrium dissociation constant (
Mechanistic Rationale: Nicotinic ligands compete with radiolabeled standards for the orthosteric binding site.
-
For
: We use -Epibatidine (high affinity, non-selective) or -Cytisine (selective for -containing receptors). -
For
: We use - -Bungarotoxin ( - -BTX), which binds selectively to the homomeric pore.
Materials:
-
Membrane Source: Rat cerebral cortex (
rich) or stably transfected HEK-293 cells expressing human . -
Radioligand:
-Epibatidine (Specific Activity ~50-80 Ci/mmol). -
Non-specific Binding (NSB) Block: 300
M (-)-Nicotine tartrate. -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , pH 7.4. -
Filters: GF/B glass fiber filters presoaked in 0.5% Polyethylenimine (PEI) for 3 hours (Critical to reduce ligand sticking to filters).
Step-by-Step Protocol:
-
Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to a concentration of 15-20
g protein/well. -
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane + Radioligand + Buffer.
-
NSB: Membrane + Radioligand + Excess Nicotine (300
M). -
Test: Membrane + Radioligand + 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine (10 concentrations, e.g.,
M to M).
-
-
Incubation: Incubate at 4°C for 2 hours .
-
Note: Lower temperature prevents receptor desensitization/degradation and improves stability of the radioligand-receptor complex.
-
-
Harvesting: Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., PerkinElmer Brandel).
-
Washing: Wash filters
with ice-cold 50 mM Tris-HCl buffer. -
Detection: Add liquid scintillation cocktail and count radioactivity (CPM) on a Beta Counter.
Data Analysis:
Convert CPM to % Specific Binding. Fit data to a one-site competition model using the Cheng-Prusoff equation:
Protocol 2: Functional Calcium Flux Assay (FLIPR)
Objective: To assess the functional potency (
Mechanistic Rationale:
Activation of nAChRs leads to cation influx (
Materials:
-
Cells: HEK-293 cells stably expressing human
nAChR. -
Dye: Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add Atropine (1
M) to block any endogenous muscarinic receptor activity in HEK cells.
Step-by-Step Protocol:
-
Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate overnight.
-
Dye Loading: Remove media. Add 100
L Dye Loading Buffer. Incubate for 1 hour at 37°C, then 15 min at RT. -
Baseline: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.
-
Agonist Addition: Inject 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine (5x concentrate) automatically.
-
Measurement: Record fluorescence emission (Ex 485 nm / Em 525 nm) for 180 seconds.
-
Data Normalization: Calculate
(Max fluorescence minus baseline divided by baseline).-
Normalize response to a reference standard (e.g., 100
M Nicotine = 100%).
-
Protocol 3: Whole-Cell Patch Clamp Electrophysiology
Objective: To confirm channel activation kinetics and desensitization profiles.
Mechanistic Rationale: Calcium flux assays are slow (seconds). nAChRs desensitize in milliseconds. Electrophysiology is the only method to distinguish between a partial agonist , a full agonist , and a desensitizing agent .
Setup:
-
Rig: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).
-
Perfusion: Fast-step perfusion system (exchange time < 20 ms) is mandatory due to rapid
desensitization.
Solutions:
-
Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose, pH 7.4. -
Intracellular (Pipette): 140 mM CsCl (to block
channels), 4 mM NaCl, 0.5 mM , 5 mM EGTA, 10 mM HEPES, pH 7.2.
Step-by-Step Protocol:
-
Seal Formation: Form a G
seal on a single HEK-h cell. Break the membrane to enter whole-cell configuration. -
Voltage Clamp: Clamp membrane potential at -60 mV .
-
Application: Apply the test compound for 500 ms via fast perfusion.
-
Wash: Wash with buffer for 60 seconds between sweeps to allow recovery from desensitization.
-
Protocol:
-
Apply Control (100
M Acetylcholine). -
Apply Test Compound (Ascending concentrations).
-
Re-apply Control (to check for rundown).
-
Data Interpretation:
-
Peak Amplitude: Measure of efficacy (
). -
Decay Tau (
): Measure of desensitization rate. -
Net Charge: Area under the curve (total ion flux).
Mechanism of Action Visualization
The following diagram illustrates the signal transduction pathway activated by 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine upon binding to the neuronal nAChR.
Figure 2: Signal transduction from nAChR activation to neurotransmitter release.
Summary of Expected Parameters
| Parameter | Assay | Expected Range (High Quality Hit) |
| Affinity ( | Radioligand Binding | < 10 nM (for |
| Selectivity | Binding Ratio | > 100-fold ( |
| Potency ( | FLIPR Calcium Flux | 10 - 100 nM |
| Efficacy ( | Electrophysiology | 30% - 80% of Acetylcholine (Partial Agonist is preferred for safety) |
References
-
Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology, 74(8), 1092-1101. Link
-
Anderson, D. J., et al. (2009). A-84543: A potent and selective agonist for the alpha4beta2 neuronal nicotinic acetylcholine receptor.[2] Journal of Pharmacology and Experimental Therapeutics. (Reference for 3-pyridyl ether methodology).
-
Xiao, Y., et al. (2011). Fluorescence imaging plate reader (FLIPR) assays for identification of nicotinic acetylcholine receptor
positive allosteric modulators. Journal of Biomolecular Screening, 16(5), 561-567. Link -
Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[2][3] Journal of Medicinal Chemistry, 40(26), 4169-4194. Link
Sources
Technical Guide: Optimization of Preclinical Dosing for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
This guide outlines the preclinical dosing, formulation, and experimental protocols for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine , a structural analog within the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands.
While structurally distinct, this compound shares pharmacophore features with established nAChR agonists such as ABT-089 (Pozanicline) and A-85380 . Consequently, these guidelines extrapolate best practices from this chemical class while mandating compound-specific validation.
Compound Identity & Mechanism of Action[1]
-
Chemical Name: 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
-
Chemical Class: 3-Pyridyl Ether / Pyrrolidine derivative.[1]
-
Target Mechanism: Putative Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonist/Partial Agonist (likely
or subtypes based on scaffold). -
Therapeutic Relevance: Cognitive enhancement (Alzheimer’s, Schizophrenia), Analgesia, Anti-inflammatory (Cholinergic Anti-inflammatory Pathway).
Mechanism of Action Diagram
The following diagram illustrates the canonical signaling cascade activated by 3-pyridyl ether ligands upon binding to neuronal nAChRs.
Figure 1: Putative signal transduction pathway. Ligand binding triggers cation influx, leading to neurotransmitter release and activation of neuroplasticity pathways (ERK/CREB).
Formulation & Stability Protocols
The pyrrolidine nitrogen renders this compound basic. It is typically handled as a salt (dihydrochloride or tartrate) to improve water solubility and stability.
Vehicle Selection Matrix
| Vehicle System | Solubility Potential | Recommended Use | Notes |
| 0.9% Saline (Physiological) | High (>10 mg/mL) | Primary Choice (IV, IP, SC) | Ideal for acute studies. Check pH if using free base. |
| Sterile Water (WFI) | High | PO (Gavage) | Ensure pH is neutralized (pH 6.0–7.4) before administration. |
| HPMC (0.5%) / Tween 80 (0.1%) | Moderate | PO (Suspension) | Use only if salt form precipitates in saline. |
| DMSO (<5%) in Saline | High | High Concentration Stocks | Avoid for behavioral studies due to DMSO confounding effects. |
Critical Formulation Step (Free Base vs. Salt):
-
If using Free Base: The compound is an oil or low-melting solid. Dissolve in 1 eq. HCl or Tartaric acid to generate the salt in situ, then dilute with saline. Final pH must be adjusted to 7.0–7.4 using NaOH/HCl.
-
Stability: Store stock solutions (10 mg/mL) at -20°C. Working solutions should be prepared fresh daily to prevent oxidation of the pyrrolidine ring.
Pharmacokinetics (PK) & Dosing Guidelines
Based on structural analogs (e.g., ABT-089), this class typically exhibits rapid absorption and moderate half-life in rodents.
Estimated PK Parameters (Rat/Mouse)
-
Bioavailability (F): High (>50%) via PO route.
-
Tmax: 15–45 minutes (IP/PO).
-
Half-life (T1/2): 1.5 – 3.0 hours.
-
Brain/Plasma Ratio: > 1.0 (Highly brain penetrant).
Recommended Dose Ranges
Dosing must be empirically determined starting from the No-Observed-Adverse-Effect Level (NOAEL) .
| Study Type | Route | Mouse Dose (mg/kg) | Rat Dose (mg/kg) | Frequency |
| Acute Efficacy | IP / SC | 0.03 – 3.0 | 0.01 – 1.0 | Single Bolus |
| Chronic Efficacy | PO / Osmotic Pump | 0.1 – 10.0 | 0.03 – 3.0 | BID or Continuous |
| Toxicology (Limit) | IP | Start at 10, up to 30 | Start at 5, up to 20 | Single (Irwin Test) |
Safety Warning: nAChR agonists have a bell-shaped dose-response curve . High doses may cause receptor desensitization or cholinergic toxicity (seizures, hypothermia, tremors).
-
Toxic Threshold: Monitor for tremors/seizures at doses > 10 mg/kg (mouse) or > 3 mg/kg (rat).
Experimental Protocols
Protocol A: Dose-Range Finding (Irwin Screen)
Objective: Define the therapeutic window and identify toxic thresholds (seizures, sedation).
-
Subjects: Male C57BL/6J mice (n=3 per dose group).
-
Preparation: Acclimate animals for 1 hour.
-
Dosing: Administer Vehicle, 0.1, 1.0, 3.0, 10.0, and 30.0 mg/kg (IP).
-
Observation:
-
0-15 min: Continuous observation for convulsions or respiratory distress.
-
15, 30, 60, 120 min: Score for:
-
Autonomic: Salivation, lacrimation, piloerection.
-
Neuromuscular: Tremors, ataxia, grip strength.
-
Sensorimotor: Reactivity to touch/sound.
-
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD) .
Protocol B: Pharmacokinetic Profiling (LC-MS/MS)
Objective: Confirm exposure levels and brain penetration.
Figure 2: PK Study Workflow. Simultaneous plasma and brain sampling is critical to verify central target engagement.
Methodology:
-
Dose: 1.0 mg/kg (PO or IP) in Rats (n=3 per timepoint).
-
Sampling: Cardiac puncture (plasma) and whole brain harvest at T=0.25, 0.5, 1, 2, 4, 8h.
-
Bioanalysis:
-
Homogenize brain in 3 volumes of PBS.
-
Precipitate proteins with Acetonitrile (containing Internal Standard).
-
Analyze supernatant via LC-MS/MS (C18 column, ESI+ mode).
-
Protocol C: Behavioral Efficacy (Novel Object Recognition)
Objective: Assess cognitive enhancement (working memory).[2]
-
Habituation (Day 1-2): Allow mice to explore the empty arena (10 min/day).
-
Training (Day 3):
-
Administer Compound (e.g., 0.1, 0.3, 1.0 mg/kg) or Vehicle IP 30 min prior to trial.
-
Place mouse in arena with two identical objects (A + A) for 5 min.
-
-
Retention Interval: Return to home cage for 24 hours.
-
Testing (Day 4):
-
Place mouse in arena with one familiar object (A) and one novel object (B).
-
Record exploration time for 5 min.
-
-
Analysis: Calculate Discrimination Index:
.
References
-
Decker, M. W., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics, 283(1), 247-258. Link
-
Rueter, L. E., et al. (2004).[3] ABT-089: Pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders.[4][5] CNS Drug Reviews, 10(2), 167-182. Link
-
Holladay, M. W., et al. (1997). Structure-activity studies on 3-pyridyl ether nicotinic acetylcholine receptor ligands.[1][6] Journal of Medicinal Chemistry, 40(26), 4169-4194. Link
-
Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology, 74(8), 1092-1101. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for ABT-089 (Pozanicline).Link
Disclaimer: The specific isomer "2-Methyl-3-(pyrrolidin-3-yloxy)pyridine" is treated here as a research chemical. Dosing parameters are extrapolated from the validated 3-pyridyl ether class (e.g., ABT-089). Researchers must verify the exact salt form and purity before in vivo administration.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A 582941 HCl (848591-90-2(free base)) | AChR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Pozanicline | C11H16N2O | CID 178052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. S 2-(Pyrrolidin-3-yloxy)-quinoline | Research Compound [benchchem.com]
Topic: Formulation Strategies for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine Bioavailability
An Application Note for Drug Development Professionals
Abstract: The oral bioavailability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. Molecules such as 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, which incorporate both pyridine and pyrrolidine moieties, present unique physicochemical characteristics that can pose challenges to achieving optimal absorption after oral administration. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and enhance the oral bioavailability of this compound. We will delve into three robust formulation strategies: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions. The narrative emphasizes a logical, stepwise progression from initial physicochemical characterization to in-vitro performance testing and definitive in-vivo pharmacokinetic studies, explaining the scientific rationale behind each protocol.
Introduction: The Bioavailability Challenge
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a novel small molecule with potential therapeutic applications. For any orally administered drug, bioavailability (F), the fraction of the dose that reaches systemic circulation, is paramount. Low bioavailability can lead to high inter-patient variability, potential food effects, and ultimately, therapeutic failure. The primary hurdles to oral bioavailability are often poor aqueous solubility and/or inadequate membrane permeability, as categorized by the Biopharmaceutical Classification System (BCS).[1] NCEs are frequently classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making advanced formulation strategies essential for their success.[2][3]
This document outlines an integrated, science-driven approach to formulation development. It is designed to serve as a practical guide for selecting and optimizing a formulation strategy to unlock the full therapeutic potential of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine.
Section 1: Pre-formulation Characterization – The Foundation for Rational Formulation Design
Before embarking on complex formulation work, a thorough understanding of the drug candidate's intrinsic physicochemical properties is non-negotiable.[4][5] This foundational knowledge allows for the selection of the most promising formulation strategy, saving significant time and resources.
Protocol 1.1: Physicochemical Property Profiling
Objective: To determine the fundamental properties of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine that govern its solubility and absorption characteristics.
Methodology:
-
Aqueous Solubility Determination:
-
Prepare saturated solutions of the compound in a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate the gastrointestinal tract) and purified water.
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with constant agitation.
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC-UV method.
-
-
pKa Determination:
-
Utilize potentiometric titration or UV-spectrophotometry to determine the ionization constant(s) of the molecule. The pyridine and pyrrolidine nitrogens are likely to have distinct pKa values, which will dictate solubility changes throughout the GI tract.
-
-
LogP/LogD Determination:
-
Perform a shake-flask experiment using an n-octanol/water system to determine the partition coefficient (LogP).
-
Measure the distribution coefficient (LogD) at relevant physiological pH values (e.g., 5.5, 6.8, 7.4) to understand how lipophilicity changes with ionization.
-
Protocol 1.2: Solid-State Characterization
Objective: To understand the solid-state properties of the API, which are critical for stability and dissolution.
Methodology:
-
Powder X-ray Diffraction (PXRD):
-
Analyze the bulk API to determine if it is crystalline or amorphous. The presence of sharp peaks indicates crystallinity, which is associated with lower solubility but higher stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Heat the sample at a controlled rate (e.g., 10°C/min) to identify thermal events.
-
Determine the melting point (Tm) and enthalpy of fusion for crystalline materials, and the glass transition temperature (Tg) for amorphous materials. A high melting point often correlates with low aqueous solubility.[6]
-
-
Thermogravimetric Analysis (TGA):
-
Heat the sample to measure weight loss as a function of temperature. This helps identify the presence of solvates or hydrates and determines the thermal stability of the compound.
-
Data Summary for Pre-formulation
The data from these initial studies should be compiled to build a comprehensive profile of the drug candidate.
| Property | Anticipated Value/Significance | Implication for Formulation |
| Aqueous Solubility | Low (<10 µg/mL) suggests a BCS Class II/IV challenge. | Requires solubility enhancement (ASD, LBDDS, Nanosuspension). |
| pKa | Basic pKa values expected. | pH-dependent solubility in the GI tract. |
| LogP / LogD | LogP > 2 suggests lipophilicity. | May be suitable for LBDDS.[1] |
| PXRD Result | Crystalline | Indicates high lattice energy to overcome; suitable for ASD or nanosizing.[7] |
| Melting Point (Tm) | High (>150°C) | Suggests strong crystal lattice energy, reinforcing the need for amorphization. |
Section 2: Strategic Formulation Approaches
Based on the pre-formulation data, one or more of the following strategies can be pursued. It is often beneficial to evaluate multiple approaches in parallel during early development.[8][9]
Amorphous Solid Dispersions (ASDs): Overcoming Dissolution Rate Limitations
Scientific Rationale: ASDs involve dispersing the crystalline API into a polymeric carrier matrix in an amorphous, high-energy state.[2][10] This circumvents the crystal lattice energy barrier during dissolution, often leading to a state of "supersaturation" in the GI fluid, which dramatically increases the concentration gradient for absorption.[11]
Protocol 2.1.1: Formulation of ASDs via Spray Drying
-
Solvent Selection: Identify a common solvent (e.g., methanol, acetone, dichloromethane) that can fully dissolve both the API and the selected polymer.
-
Polymer Selection: Choose a polymer based on the API's properties. Common choices include Hydroxypropyl Methylcellulose (HPMC), Hypromellose Acetate Succinate (HPMCAS), and Polyvinylpyrrolidone (PVP).[12]
-
Preparation: Dissolve the API and polymer in the selected solvent at various drug loadings (e.g., 10%, 25%, 50% w/w).
-
Spray Drying: Atomize the solution into a heated drying chamber. The rapid solvent evaporation traps the API in an amorphous state within the polymer matrix. Key parameters to optimize include inlet temperature, feed rate, and atomization pressure.
-
Characterization: Confirm the amorphous nature of the resulting powder using PXRD and DSC as described in Protocol 1.2.
Lipid-Based Drug Delivery Systems (LBDDS): Enhancing Solubility and Permeability
Scientific Rationale: For lipophilic compounds (LogP > 2), LBDDS can pre-dissolve the drug in a lipid/surfactant mixture.[13] Upon dilution in GI fluids, these systems spontaneously form fine emulsions or microemulsions, presenting the drug in a solubilized state, ready for absorption.[14][15][16] Certain lipid excipients can also inhibit efflux transporters like P-glycoprotein and promote lymphatic uptake, bypassing first-pass metabolism.
Protocol 2.2.1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of the API in various lipid carriers (e.g., long- and medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®, PEG 400).
-
Ternary Phase Diagram Construction: Systematically mix the best-performing lipid, surfactant, and co-solvent at various ratios. For each combination, add a small amount to water and observe the resulting emulsion. The goal is to identify a region that forms a rapid, stable, and fine (nano- or micro-scale) emulsion.
-
Drug Loading: Dissolve the API into the optimized excipient mixture to the highest possible concentration while maintaining physical stability.
-
Characterization: Assess the self-emulsification performance by measuring droplet size, polydispersity index (PDI), and emulsification time upon dilution.
Nanosuspensions: Harnessing Particle Size Reduction
Scientific Rationale: For drugs that are poorly soluble in both aqueous and lipid media, reducing the particle size to the nanometer range (<1000 nm) is a powerful strategy.[17][18] According to the Noyes-Whitney equation, this drastic increase in surface area significantly enhances the dissolution velocity.[19][20]
Protocol 2.3.1: Preparation of Nanosuspensions by Media Milling
-
Stabilizer Screening: Suspend the API in an aqueous solution containing different stabilizers (surfactants or polymers like Poloxamer 188 or HPMC) to identify one that effectively prevents particle aggregation.
-
Milling: Create a pre-suspension of the API and selected stabilizer in water. Add this suspension to a milling chamber containing ceramic or polymeric milling beads.
-
Processing: Mill the suspension at high energy for a defined period. The shear forces and bead collisions will fracture the API crystals down to the nanoscale.
-
Characterization: Measure the particle size distribution and zeta potential of the final nanosuspension using dynamic light scattering (DLS). A narrow distribution and a zeta potential of |>20| mV are desirable for stability.
-
Post-Processing: The nanosuspension can be used as a liquid dosage form or can be spray-dried or freeze-dried into a solid powder for reconstitution.
Section 3: In-Vitro Performance Testing – From Formulation to Function
Once prototype formulations are developed, they must be tested in vitro to predict their in-vivo behavior and select the most promising candidates for further study.[21]
Protocol 3.1: Comparative In-Vitro Dissolution Testing
Objective: To compare the dissolution rate and extent of drug release from different formulations versus the unformulated API.
Methodology:
-
Apparatus: Use a USP Apparatus II (paddle) or IV (flow-through cell).
-
Media: Perform tests in biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF).
-
Procedure:
-
Add a quantity of each formulation (and the raw API as a control) equivalent to a target dose to the dissolution vessel.
-
Maintain the temperature at 37°C and stir at a constant speed (e.g., 75 RPM).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze the drug concentration in each sample by HPLC-UV.
-
-
Analysis: Plot the percentage of drug dissolved versus time. A successful formulation will show a significantly faster and/or higher extent of dissolution compared to the raw API.
Protocol 3.2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the drug and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[22][23]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.[23]
-
Transport Experiment (Bidirectional):
-
A-to-B Transport: Add the drug formulation to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time.
-
B-to-A Transport: Add the drug to the basolateral side and measure its appearance on the apical side.
-
-
Quantification: Analyze drug concentrations in the donor and receiver compartments using LC-MS/MS.
-
Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Interpretation: A high Papp (A-B) suggests good absorption. An ER > 2 indicates that the drug is actively pumped out by efflux transporters, which could limit bioavailability.[23]
-
Section 4: In-Vivo Pharmacokinetic Evaluation – The Definitive Measure
The ultimate validation of any formulation strategy is a pharmacokinetic (PK) study in an animal model.[24][25] This provides definitive data on the extent and rate of drug absorption in a living system.
Protocol 4.1: Murine Pharmacokinetic Study for Oral Bioavailability Assessment
Objective: To determine key PK parameters (Cmax, Tmax, AUC) and calculate the absolute oral bioavailability (F%) of the lead formulations compared to an intravenous reference.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice. Divide animals into groups, one for each formulation to be tested and one for an intravenous (IV) dose.
-
Dosing:
-
Oral (PO) Groups: Administer the formulations via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solubilized form of the drug via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect sparse or serial blood samples from each animal at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.[24][25]
-
Sample Processing: Centrifuge the blood to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentration of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine in the plasma samples.[26]
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Calculate absolute bioavailability using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Summary for In-Vivo PK Study
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | F (%) |
| Unformulated API | (Value) | (Value) | (Value) | (Value) |
| Lead ASD Formulation | (Value) | (Value) | (Value) | (Value) |
| Lead LBDDS Formulation | (Value) | (Value) | (Value) | (Value) |
| Lead Nanosuspension | (Value) | (Value) | (Value) | (Value) |
A successful formulation will demonstrate a statistically significant increase in Cmax, AUC, and F% compared to the unformulated API.
Conclusion
Improving the oral bioavailability of a challenging compound like 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine requires a systematic, multi-faceted approach. By integrating thorough pre-formulation characterization with rational design and testing of advanced formulations such as amorphous solid dispersions, lipid-based systems, and nanosuspensions, researchers can overcome solubility and permeability barriers. The protocols outlined in this guide provide a robust framework for identifying a lead formulation that maximizes systemic exposure, thereby enabling the progression of promising new chemical entities into viable clinical candidates.
References
-
Alqahtani, M. S., Kazi, M., Muhammad, G., & Ahmad, M. Z. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Frontiers in Molecular Biosciences. [Link]
-
Gajera, B. Y., Shah, D. A., & Dave, R. H. (2022). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. [Link]
-
Nuvisan. (n.d.). Advanced drug permeability & transporter assays. [Link]
-
Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. [Link]
-
Verma, R. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. [Link]
-
Al-kassimy, M. A., Al-gazzar, A. M., Al-shdefat, R., & Al-malkawi, A. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology. [Link]
-
Moghassemi, S., & Hadjizadeh, A. (2014). Nanosizing of drugs: Effect on dissolution rate. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Walsh Medical Media. (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]
-
Kumar, V., & Mishra, S. (2019). Nanosuspension: a modern technology used in drug delivery system. International Journal of Current Pharmaceutical Research. [Link]
-
Al-kassimy, M. A., Al-gazzar, A. M., Al-shdefat, R., & Al-malkawi, A. (2025). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. MDPI. [Link]
-
Singh, S., & Kumar, S. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Drug Delivery. [Link]
-
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. [Link]
-
Singh, A., & Van den Mooter, G. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Sciences. [Link]
-
Williams, R. O. (2018). The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. The University of Texas at Austin. [Link]
-
Singh, A., & Van den Mooter, G. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Drug-excipient behavior in polymeric amorphous solid dispersions. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Webber, J. L., et al. (2024). Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. Bioconjugate Chemistry. [Link]
-
Labinsights. (2023). Method for Determination of Drug Permeability. [Link]
-
Zhang, D. (2025). Murine Pharmacokinetic Studies. Bio-protocol. [Link]
-
University of Wisconsin–Madison. (n.d.). Developing Oral Drug Formulations. [Link]
-
Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]
-
Abreo, M. A., et al. (1997). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of Medicinal Chemistry. [Link]
-
Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development. [Link]
-
PubChem. (n.d.). Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]
-
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
Drug Development & Delivery. (2022). Oral Formulation Approaches for Different Stages of Clinical Studies. [Link]
-
Pinto, D. J., et al. (2009). Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Strickley, R. G. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Cellamare, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ACS Medicinal Chemistry Letters. [Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
ResearchGate. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. [Link]
-
Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drughunter.com [drughunter.com]
- 8. Developing Oral Drug Formulations | Pharmaceutical Science Course | CE [ce.pharmacy.wisc.edu]
- 9. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. nuvisan.com [nuvisan.com]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. selvita.com [selvita.com]
- 26. protocols.io [protocols.io]
Precision Etherification of 2-Methyl-3-Hydroxypyridine: A Strategic Guide to O-Alkylation
Executive Summary & Core Challenge
The etherification of 2-methyl-3-hydroxypyridine (2-methylpyridin-3-ol) is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse bioisosteres and privileged scaffolds.[1] However, this reaction is governed by the ambident nucleophilicity of the substrate. The pyridine nitrogen and the phenolic oxygen compete for the electrophile, leading to a mixture of the desired O-alkyl ether and the often undesired N-alkyl pyridone.
This guide moves beyond basic textbook recipes. It provides a field-tested, mechanistic approach to maximizing O-selectivity through precise reagent selection, solvent engineering, and thermodynamic control.
The Selectivity Landscape
-
Target: O-alkylation (Ether formation).[1]
-
Competitor: N-alkylation (Pyridone formation).[1]
-
Key Driver: The 2-methyl group provides steric shielding to the nitrogen, inherently favoring O-alkylation slightly more than in unsubstituted 3-hydroxypyridine, but reagent control remains critical.[1]
Mechanistic Drivers & Reagent Selection
To achieve high yields, we must exploit the Hard-Soft Acid-Base (HSAB) theory and the specific pKa profile of the substrate.
The Base: The "Cesium Effect"
While Potassium Carbonate (
-
Reasoning: The large ionic radius of the Cesium cation (
) forms a looser ion pair with the phenoxide anion compared to Potassium or Sodium. This results in a "naked," highly reactive phenoxide species that is more nucleophilic toward hard electrophiles. -
Solubility:
has superior solubility in organic solvents (DMF, DMSO) compared to , ensuring a higher effective concentration of the base.
The Solvent: Dipolar Aprotic is Non-Negotiable
-
Primary Choice: DMF (N,N-Dimethylformamide) or DMSO .[2] These solvents solvate cations well (leaving the anion naked) but do not solvate the nucleophilic oxygen anion, maximizing its reactivity.
-
Green Alternative: NMP or Acetonitrile (if the electrophile is highly reactive). Avoid protic solvents (MeOH, EtOH) as they hydrogen-bond to the phenoxide, reducing its nucleophilicity and potentially favoring N-alkylation via solvent-separated ion pairs.[1]
The Electrophile: Leaving Group Dynamics
-
Alkyl Halides (R-Br, R-I): Standard, but soft leaving groups (Iodide) can sometimes encourage reaction at the softer Nitrogen center (though steric hindrance at C2 mitigates this).
-
Sulfonates (R-OMs, R-OTs): Harder leaving groups generally favor attack by the harder Oxygen nucleophile.[1]
Quantitative Reagent Table
| Reagent Class | Recommended Reagent | Role/Mechanism | Stoichiometry |
| Base | Deprotonation; Promotes "naked" anion for O-attack.[1] | 1.5 – 2.0 equiv | |
| Solvent | DMF (Anhydrous) | Polar aprotic; Solvates cation, destabilizes nucleophile. | 0.2 – 0.5 M conc.[1] |
| Catalyst | TBAI (Tetrabutylammonium iodide) | Phase transfer; Finkelstein exchange (if using R-Cl/Br).[1] | 0.1 equiv (Optional) |
| Electrophile | Alkyl Bromide/Mesylate | Substrate for | 1.1 – 1.2 equiv |
Visualizing the Selectivity Pathway
The following diagram illustrates the bifurcation between O- and N-alkylation and how specific conditions steer the pathway.
Figure 1: Mechanistic bifurcation in the alkylation of 2-methyl-3-hydroxypyridine. Strategic use of Cesium bases and hard leaving groups drives the reaction toward the green Path A.
Detailed Experimental Protocols
Method A: The "Gold Standard" (Cesium Carbonate in DMF)
Best for: Primary alkyl halides, mesylates, and robust substrates.
Reagents:
-
Electrophile (R-Br or R-OMs) (1.2 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
DMF (Anhydrous, 5 mL per mmol substrate)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-hydroxypyridine in anhydrous DMF under an inert atmosphere (
or Ar). -
Activation: Add
in one portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) as the phenoxide forms. -
Addition: Add the electrophile dropwise (if liquid) or portion-wise (if solid).
-
Reaction:
-
For reactive halides (e.g., benzyl bromide, allyl bromide): Stir at RT for 2–4 hours.
-
For less reactive halides (e.g., alkyl chlorides): Heat to 60°C for 4–12 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (
). The product will be less polar. -
Workup (The "pH Switch"):
-
Dilute the reaction mixture with EtOAc and water.
-
Crucial Step: The pyridine nitrogen is basic. Wash the organic layer with water (3x) to remove DMF.
-
Purification Trick: Extract the organic layer with 1M HCl. The product (basic pyridine) will move to the aqueous phase. The non-basic impurities (unreacted alkyl halide) stay in the organic phase.
-
Separate phases.[1] Basify the aqueous phase with 2M NaOH to pH > 10.
-
Extract the now-neutral free base product back into EtOAc. Dry over
and concentrate.
-
Method B: The Mitsunobu Reaction
Best for: Complex secondary alcohols or when the alkyl halide is unstable/unavailable.
Reagents:
-
Alcohol (R-OH) (1.2 equiv)[1]
-
Triphenylphosphine (
) (1.5 equiv)[2] -
DIAD or DEAD (1.5 equiv)
-
THF (Anhydrous)
Protocol:
-
Dissolve 2-methyl-3-hydroxypyridine, the alcohol (R-OH), and
in anhydrous THF at 0°C. -
Add DIAD dropwise over 15 minutes. Caution: Exothermic.[1]
-
Allow the reaction to warm to RT and stir overnight.
-
Workup: Concentrate the solvent. The major challenge is removing triphenylphosphine oxide (
). -
Purification: Use the Acid/Base extraction method described in Method A.
is neutral and will remain in the organic layer during the acid wash, effectively purifying the pyridine product.
Quality Control & Troubleshooting
Distinguishing N- vs. O-Alkylation via NMR
Since both isomers have the same mass, LC-MS is insufficient.[1]
| Feature | O-Alkylated Product (Ether) | N-Alkylated Product (Pyridone) |
| Ring Protons | Aromatic region (typical pyridine shifts).[1] | Shifted upfield (olefinic character). |
| Alpha-Protons | The | The |
| C2-Methyl Group | Sharp singlet around | Often shifted due to loss of aromaticity.[1] |
Common Issues
-
Low Conversion: Ensure DMF is dry.[1] Water solvates the anion and kills reactivity.
-
High N-Alkylation: Switch solvent to DMSO or Acetone .[1] Ensure the leaving group is a Sulfonate (Hard) rather than an Iodide (Soft).
-
Emulsions during workup: DMF causes emulsions.[1] Wash with 5% LiCl solution instead of pure water to break emulsions.[1]
Purification Strategy Flowchart
The basicity of the pyridine ring is a massive advantage for purification. Use this workflow to avoid column chromatography for simple substrates.[1]
Figure 2: Acid-Base extraction workflow for the purification of basic pyridine ethers.[1]
References
-
Mitsunobu, O. (1981).[4] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases.[1] Journal of the American Chemical Society, 85(22), 3533–3539.
-
Penning, T. D., et al. (2000). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 40(9), 1347–1365. (Demonstrates O-alkylation selectivity principles).
-
Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. (Context on pyridine scaffolds).
Sources
Step-by-step laboratory synthesis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
An In-depth Technical Guide to the Laboratory Synthesis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the laboratory synthesis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, a heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The document outlines two primary synthetic strategies, the Williamson Ether Synthesis and the Mitsunobu Reaction, with a detailed, step-by-step protocol provided for the latter. The narrative emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization, ensuring a reproducible and robust synthesis. This guide is intended for an audience of trained chemists and researchers in an appropriate laboratory setting.
Introduction and Synthetic Overview
The 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine moiety combines the structural features of a substituted pyridine ring and a pyrrolidine ring, linked by an ether bridge. Such scaffolds are prevalent in pharmacologically active molecules due to their ability to form key hydrogen bonds and engage in various receptor interactions. The synthesis of this target molecule requires the strategic formation of the central ether linkage.
Two classical and highly effective methods are considered for this transformation:
-
Williamson Ether Synthesis : This method involves the reaction of an alkoxide with an alkyl halide (or sulfonate) via an S_N2 mechanism.[1][2] For the target molecule, this would typically involve the deprotonation of 2-methyl-3-hydroxypyridine to form a pyridinoxide, which then acts as a nucleophile to displace a leaving group on a protected pyrrolidine ring.
-
Mitsunobu Reaction : This reaction facilitates the condensation of a primary or secondary alcohol with a suitable pronucleophile (here, the hydroxyl group of the pyridine) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3][4][5] This method is renowned for its mild conditions and stereospecificity (inversion of configuration at the alcohol).
This guide will focus on the Mitsunobu reaction for the detailed protocol due to its high reliability and applicability in modern organic synthesis for constructing C-O bonds.[6]
Retrosynthetic Analysis
The overall synthetic strategy involves a convergent approach where the two key heterocyclic fragments are prepared or procured and then coupled in the final stages.
Caption: Retrosynthetic approach for the target molecule.
Safety Precautions and Handling
General Guidance: All manipulations must be performed in a well-ventilated fume hood.[7] Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, is mandatory.[7][8]
-
Pyridine Derivatives: Pyridines are flammable, toxic, and have a strong, unpleasant odor.[7][9][10] Avoid inhalation of vapors and contact with skin.[11]
-
Azodicarboxylates (DEAD/DIAD): These reagents are toxic and potential sensitizers. They can be shock-sensitive and should be handled with care, avoiding heat and friction. It is recommended to use them as solutions in a non-polar solvent.
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.
-
Solvents (THF, Dichloromethane): Tetrahydrofuran (THF) can form explosive peroxides upon storage and should be tested before use. Dichloromethane (DCM) is a suspected carcinogen.
-
Acids (TFA, HCl): Trifluoroacetic acid (TFA) and solutions of HCl are highly corrosive. Handle with extreme care.
An appropriate spill kit and fire extinguisher should be readily accessible.[7]
Detailed Synthesis Protocol via Mitsunobu Reaction
This protocol is divided into three main stages: protection of the pyrrolidine nitrogen, Mitsunobu coupling, and final deprotection.
Stage 1: N-Boc Protection of (rac)-Pyrrolidin-3-ol
The secondary amine of pyrrolidin-3-ol is a competing nucleophile and must be protected to prevent side reactions during the Mitsunobu coupling. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| (rac)-Pyrrolidin-3-ol | 87.12 | 20.0 | 1.74 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 22.0 | 4.80 g |
| Triethylamine (Et₃N) | 101.19 | 30.0 | 4.2 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
Dissolve (rac)-pyrrolidin-3-ol (1.74 g, 20.0 mmol) in 50 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (4.2 mL, 30.0 mmol) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (4.80 g, 22.0 mmol) in a small amount of DCM and add it dropwise to the stirred solution over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a colorless oil. The product is often used in the next step without further purification. Expected yield: >95%.
Stage 2: Mitsunobu Coupling
This is the key ether-forming step. The reaction proceeds via the activation of the alcohol (N-Boc-pyrrolidin-3-ol) by the PPh₃/DIAD adduct, followed by nucleophilic attack by 2-methyl-3-hydroxypyridine.[3]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 187.24 | 10.0 | 1.87 g |
| 2-Methyl-3-hydroxypyridine | 109.13 | 11.0 | 1.20 g |
| Triphenylphosphine (PPh₃) | 262.29 | 15.0 | 3.93 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 15.0 | 3.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 80 mL |
Procedure:
-
In a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.87 g, 10.0 mmol), 2-methyl-3-hydroxypyridine (1.20 g, 11.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol) in 80 mL of anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (3.0 mL, 15.0 mmol) dropwise to the stirred solution over 20 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and minimize the formation of byproducts.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is an indication of reaction progress.[12]
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the desired product and TPPO. To purify, redissolve the residue in a minimal amount of DCM and load it onto a silica gel column.
-
Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Combine the fractions containing the product and concentrate under reduced pressure to yield tert-butyl 3-((2-methylpyridin-3-yl)oxy)pyrrolidine-1-carboxylate as a pale yellow oil. Expected yield: 70-85%.
Stage 3: N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target primary amine. This is achieved under strong acidic conditions.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-butyl 3-((2-methylpyridin-3-yl)oxy)pyrrolidine-1-carboxylate | 278.35 | 7.0 (example) | 1.95 g |
| 4M HCl in 1,4-Dioxane | - | - | 20 mL |
| Diethyl ether | - | - | ~50 mL |
Procedure:
-
Dissolve the protected intermediate (1.95 g, 7.0 mmol) in 20 mL of 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2 hours. The hydrochloride salt of the product may precipitate.
-
Monitor deprotection by TLC until the starting material is fully consumed.
-
Concentrate the mixture under reduced pressure.
-
To isolate the free base, dissolve the resulting solid in water (20 mL) and basify to pH > 10 with 3M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine. The product may require further purification by chromatography or distillation if necessary.
Experimental Workflow and Characterization
The following diagram illustrates the complete experimental workflow.
Caption: Step-by-step workflow for the synthesis.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal of the Boc group.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
References
-
Yadav, J. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]
- El-Gazzar, A. B. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry.
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Marini, F., et al. (2019). Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups. Proceedings. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]
-
Chevalier, R., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
- Pfister, K., et al. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S.
-
PENTA. (n.d.). Pyridine - SAFETY DATA SHEET. [Link]
- European Patent Office. (2023). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). EP4382529A1.
- Takeda Chemical Industries. (1968). Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)-acetic acid esters. U.S.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Tariq, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
PubChem. (n.d.). Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. [Link]
-
Semantic Scholar. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
PubChem. (n.d.). 2-Methyl-3-{(3s)-1-[(1-Pyridin-2-Ylcyclopropyl)carbonyl]pyrrolidin-3-Yl}-1h-Pyrrolo[2,3-B]pyridine. [Link]
-
MDPI. (n.d.). Mitsunobu Reaction. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. echemi.com [echemi.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. organic-synthesis.com [organic-synthesis.com]
Cell culture treatment protocols using 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Application Note: Cellular Modulation of Nicotinic Acetylcholine Receptors (nAChRs) using 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Introduction & Mechanism of Action
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine represents a specialized class of 3-pyridyl ether ligands designed to modulate neuronal nicotinic acetylcholine receptors (nAChRs). Structurally analogous to well-characterized compounds such as ABT-089 and A-84543 , this molecule incorporates a 2-methyl substitution on the pyridine ring and a specific 3-yloxy linkage to the pyrrolidine moiety.
Mechanistic Insight:
The 3-pyridyl ether scaffold is a privileged structure for nAChR binding. The ether oxygen mimics the hydrogen bond acceptor properties of the carbonyl oxygen in acetylcholine, while the pyrrolidine nitrogen serves as the cationic center. The 2-methyl group on the pyridine ring typically enhances selectivity for central neuronal subtypes (e.g.,
Primary Applications:
-
Neuroprotection: Investigating cholinergic anti-inflammatory pathways and protection against glutamate-induced excitotoxicity.
-
Cognitive Enhancement: Modulation of synaptic plasticity and neurotransmitter release (dopamine, acetylcholine) in pre-clinical models of Alzheimer's and Schizophrenia.
-
Analgesia: Targeting spinal and supraspinal nAChRs for pain modulation.
Chemical Properties & Handling
Compound Profile:
-
IUPAC Name: 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
-
Molecular Formula:
-
Molecular Weight: 178.23 g/mol (Free Base)
-
Solubility: Soluble in DMSO (>100 mM), Ethanol (>50 mM), and Water (as HCl salt).
Storage & Stability Protocol:
-
Lyophilized Powder: Store at -20°C in a desiccator. Stable for >2 years.
-
Stock Solutions: Dissolve in anhydrous DMSO to 10-100 mM. Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles (limit to max 3).
-
Aqueous Solutions: Prepare fresh in physiological buffer (HBSS/PBS) immediately before use. Do not store aqueous dilutions >24 hours due to potential hydrolysis or oxidation.
Experimental Protocols
Protocol A: Intracellular Calcium Flux Assay (Functional Activation)
Objective: To validate agonist activity and determine
Materials:
-
HEK293-nAChR stable cell line.
-
Fluo-4 AM Calcium Indicator (Molecular Probes).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Agonist: 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine (Stock: 10 mM in DMSO).
-
Positive Control: Epibatidine or Nicotine.[1]
Step-by-Step Methodology:
-
Cell Plating: Seed cells at
cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate for 24h at 37°C/5% . -
Dye Loading:
-
Remove culture media.
-
Add 100 µL/well of Dye Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).
-
Incubate for 45-60 min at 37°C in the dark.
-
-
Baseline Equilibration: Wash cells 3x with Assay Buffer. Add 100 µL Assay Buffer and equilibrate at RT for 10 min.
-
Compound Preparation: Prepare a 3x concentration series of the ligand in Assay Buffer (Range: 1 nM to 100 µM).
-
Measurement (FLIPR/Plate Reader):
-
Set excitation at 494 nm, emission at 516 nm.
-
Record baseline fluorescence (
) for 10 seconds. -
Inject 50 µL of 3x compound solution (Final 1x).
-
Record fluorescence (
) for 120 seconds.
-
-
Data Analysis: Calculate
. Plot dose-response curves using a 4-parameter logistic equation.
Protocol B: Neuroprotection Against Glutamate Toxicity
Objective: To assess the compound's ability to protect cortical neurons from excitotoxic cell death (a hallmark of nAChR-mediated neuroprotection).
Materials:
-
Primary Rat Cortical Neurons (DIV 7-10).
-
Neurobasal Medium + B27 Supplement.
-
Glutamate (100 µM challenge).
-
Cell Viability Reagent (MTT or CellTiter-Glo).
Step-by-Step Methodology:
-
Pre-treatment: Replace media with fresh Neurobasal (minus antioxidants if possible). Treat neurons with 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine (0.1, 1, 10 µM) for 2-4 hours prior to insult.
-
Note: Pre-incubation allows nAChR activation to trigger downstream survival pathways (PI3K/Akt, Bcl-2).
-
-
Insult: Add Glutamate to a final concentration of 100 µM.
-
Co-incubation: Incubate for 24 hours at 37°C.
-
Viability Assessment:
-
Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours.
-
Solubilize formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
-
Controls:
-
Vehicle (DMSO) + Glutamate (0% Protection).
-
Vehicle + Media only (100% Survival).
-
MK-801 (10 µM) + Glutamate (Positive Control).
-
Pathway Visualization & Data Interpretation
Figure 1: nAChR Signaling Transduction Pathway
Caption: Activation of
Table 1: Expected Pharmacological Parameters (Class-Based Estimates)
| Parameter | Value Range | Notes |
| 1 - 50 nM | High affinity expected due to pyrrolidine/pyridine pharmacophore. | |
| 100 - 5000 nM | Typically lower affinity than | |
| 0.1 - 10 µM | Potency varies by expression system and receptor reserve. | |
| LogP | 1.0 - 1.5 | Lipophilic, blood-brain barrier (BBB) permeable. |
| Half-life ( | 2 - 4 hours | Estimated based on ABT-089 analogs in rodent models. |
Troubleshooting & Optimization
-
Issue: Low Signal in Calcium Assay.
-
Issue: Variability in Neuroprotection.
-
Cause: Glutamate batch variability or cell density.
-
Solution: Always run a Glutamate dose-response curve (10-500 µM) alongside the protection assay to ensure the insult is sub-maximal (
) but not overwhelming.
-
-
Issue: Solubility.
-
Cause: Free base oil vs. HCl salt.
-
Solution: If using the free base (oil), dissolve in 100% Ethanol first, then dilute. If using the hydrochloride salt (solid), Water or DMSO is preferred.
-
References
-
Sullivan, J. P., et al. (1997). "ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties."[1] Journal of Pharmacology and Experimental Therapeutics, 283(1), 235-246.[1]
-
Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 39(4), 817-825.
-
Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101.
-
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194.
Sources
Ligand binding assay techniques for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
This Application Note and Protocol guide details the Ligand Binding Assay (LBA) techniques for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine . Based on its chemical scaffold—a 3-pyridyl ether linked to a pyrrolidine ring—this molecule is a neuronal Nicotinic Acetylcholine Receptor (nAChR) ligand.[1][2] Structurally, it belongs to a class of compounds (similar to A-84543 and ABT-089) designed to target high-affinity
The following guide focuses on Radioligand Competition Binding Assays , the gold standard for determining the affinity (
Target Molecule: 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs), specifically
Introduction & Mechanism of Action
The molecule 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine features a classic nicotinic pharmacophore: a cationic center (pyrrolidine nitrogen) interacting with a hydrogen bond acceptor (pyridine nitrogen), separated by an ether linker. The 2-methyl substitution on the pyridine ring is a critical structural modification often employed to enhance selectivity for the
To validate this molecule as a drug candidate, researchers must determine its Binding Affinity (
Molecular Interaction Pathway
The following diagram illustrates the competitive binding mechanism and the assay logic.
Figure 1: Competitive Binding Mechanism. The test compound displaces the radioligand, resulting in a concentration-dependent decrease in detectable signal.
Experimental Protocols
Protocol A: Membrane Preparation (Receptor Source)
Objective: Isolate nAChR-rich membranes from Rat Cerebral Cortex or Transfected HEK293 cells.
Standard: Rat cortex is the industry standard for native
Reagents:
-
Buffer A (Homogenization): 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 2 mM PMSF (protease inhibitor).
-
Tissue: Frozen Rat Brain (Cortex) or Cell Pellet.
Workflow:
-
Dissection: Dissect rat cerebral cortex on ice. Weigh tissue.
-
Homogenization: Homogenize tissue in 10 volumes of ice-cold Buffer A using a glass-Teflon homogenizer (10 strokes).
-
Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove debris/nuclei. Save supernatant.
-
Centrifugation 2: Centrifuge supernatant at 40,000 x g for 20 min at 4°C. Discard supernatant.
-
Wash: Resuspend pellet in fresh Buffer A and repeat Centrifugation 2.
-
Storage: Resuspend final pellet in Buffer A to a protein concentration of ~1–2 mg/mL. Aliquot and store at -80°C.
Protocol B: Radioligand Competition Binding Assay
Objective: Determine the
Materials:
-
Radioligand:
-Epibatidine (Specific Activity ~50-80 Ci/mmol). Note: Epibatidine binds both and with high affinity. -
Non-Specific Binding (NSB) Control: (-)Nicotine (10 µM) or Cytisine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0 (at 25°C), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Filters: GF/B glass fiber filters soaked in 0.5% Polyethylenimine (PEI) for 3 hours (reduces non-specific filter binding).
Step-by-Step Procedure:
-
Preparation: Thaw membrane aliquots and dilute in Assay Buffer to ~50 µg protein/well.
-
Plate Layout (96-well plate):
-
Total Binding (TB): Membrane +
-Epibatidine + Vehicle. -
Non-Specific Binding (NSB): Membrane +
-Epibatidine + 10 µM (-)Nicotine. -
Test Wells: Membrane +
-Epibatidine + Test Compound (Concentration range: M to M).
-
-
Incubation:
-
Add 50 µL Test Compound (serial dilutions).
-
Add 50 µL
-Epibatidine (Final concentration ~0.5 nM, near its ). -
Add 100 µL Membrane suspension.
-
Incubate for 60–90 minutes at Room Temperature (25°C) to reach equilibrium.
-
-
Termination:
-
Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.
-
-
Detection:
-
Dry filters.
-
Add liquid scintillation cocktail.
-
Count radioactivity (CPM) using a Liquid Scintillation Counter.
-
Data Analysis & Interpretation
Calculation of IC50 and Ki
Raw data (CPM) must be converted to specific binding and analyzed using non-linear regression.
-
Specific Binding (SB):
-
Normalization: Convert SB to % of Control (Total Binding = 100%).
-
Curve Fitting: Fit data to the one-site competition equation (Hill equation):
-
Cheng-Prusoff Correction: Convert
to the equilibrium dissociation constant ( ):- = Concentration of radioligand used (nM).
- = Dissociation constant of the radioligand (determined previously via Saturation Binding).
Expected Data Profile
For a high-affinity
| Parameter | Expected Value | Interpretation |
| 1 – 50 nM | High potency (comparable to Nicotine/Epibatidine). | |
| Hill Slope | ~1.0 | Indicates binding to a single site (no cooperativity). |
| Selectivity | > 100-fold vs | If tested against |
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput Radioligand Binding Assay.
Validation & Quality Control
To ensure Scientific Integrity , the assay must be validated using the following criteria:
-
Z-Factor: For screening campaigns, a Z-factor > 0.5 is required.
-
Specific Binding Window: Specific binding should be > 70% of Total Binding. If NSB is high, increase wash volume or PEI soak time.
-
Reference Standards: Always run a positive control curve (e.g., (-)Nicotine or Epibatidine) in parallel. The
of the reference must match historical data (e.g., Nicotine nM).
References
-
Abreo, M. A., et al. (1996). Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors.[2] Journal of Medicinal Chemistry, 39(4), 817-825.[2] Link
-
Flores, C. M., et al. (1992). A subtype of nicotinic acetylcholine receptor in rat brain composed of alpha 4 and beta 2 subunits is up-regulated by chronic nicotine treatment. Molecular Pharmacology, 41(1), 31-37. Link
-
Marks, M. J., et al. (2010). Diversity of Nicotinic Acetylcholine Receptor Subtypes. Neuropharmacology, 60(1), 1-20. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
Sources
- 1. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-84,543 - Wikipedia [en.wikipedia.org]
- 3. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting purification of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine via column chromatography
Technical Support Center: Purification of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Case ID: PUR-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The Molecule & The Challenge
You are attempting to purify 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine . This molecule presents a classic "double trouble" scenario for standard chromatography:
-
The Secondary Amine (Pyrrolidine): Highly basic (
). It protonates immediately upon contact with acidic silanols ( ) on standard silica gel, causing severe tailing (streaking) or irreversible adsorption (compound "stuck" at the baseline). -
The Pyridine Ring: Moderately polar and basic (
), adding to the retention.[1] -
Polarity: The ether linkage and amine make this compound water-soluble and difficult to elute with non-polar solvents like Hexanes/Ethyl Acetate.
Part 1: Diagnostic Workflow (Decision Tree)
Before modifying your solvent system, determine your failure mode using the logic tree below.
Figure 1: Decision matrix for selecting the correct purification strategy based on observed chromatographic behavior.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Streaking" Problem (Silanol Interactions)
User Report: "My compound smears from the baseline to the solvent front. I can't separate it from impurities."
Root Cause: The pyrrolidine nitrogen is hydrogen-bonding to the acidic silanols on the silica surface. You must "mask" these sites.
Solution A: The "Magic Solvent" (DCM / MeOH /
-
The Recipe (90:10:1):
-
Dichloromethane (DCM): 900 mL
-
Methanol (MeOH): 100 mL
-
Ammonium Hydroxide (28-30% aq.): 10 mL
-
CRITICAL PROTOCOL: Preparation Order Do NOT add aqueous ammonia directly to DCM; it will form a separate layer and fail to deactivate the column.
-
Measure the MeOH first.
-
Add the
to the MeOH and mix thoroughly. -
Add this combined polar mixture to the DCM .
-
Self-Validating Check: The solution should be clear. If cloudy, add small amounts of MeOH until clear.
Solution B: Triethylamine (TEA) Wash If you cannot use ammonia:
-
Pre-wash the silica column with mobile phase containing 1-2% Triethylamine (TEA) .
-
Run your column with 1% TEA in the mobile phase.
-
Note: TEA is harder to remove (higher boiling point) than ammonia.
Issue 2: Solubility & Loading
User Report: "My compound is soluble in MeOH but precipitates when I add DCM. How do I load it?"
Root Cause: The polarity difference between your sample solvent (MeOH) and your starting mobile phase (likely high DCM or Hexane) causes "crashing out" at the head of the column.
Solution: Dry Loading Liquid loading is risky for this molecule. Use the Dry Load technique:
-
Dissolve crude material in minimal MeOH.
-
Add Celite 545 or Amine-functionalized Silica (ratio 1:2 sample to solid).
-
Evaporate to dryness on a rotovap (ensure it is a free-flowing powder, not a gum).
-
Pack this powder on top of your pre-equilibrated column.
Issue 3: Detection (Visualization)
User Report: "I can't see my spots on the TLC plate."
Analysis:
-
UV (254 nm): The pyridine ring should absorb, but the extinction coefficient might be low depending on the substitution pattern.
-
Stains: The secondary amine is the best target.
Recommended Stains:
| Stain | Target Functional Group | Color Result | Notes |
|---|---|---|---|
| Ninhydrin | Secondary Amines (Pyrrolidine) | Red/Blue | Requires heat. Best for this specific molecule. |
| Dragendorff | Tertiary Amines / Alkaloids | Orange/Red | Works well for pyridines, but sometimes weak for secondary amines. |
| Iodine (
Issue 4: Alternative Stationary Phases
User Report: "Silica isn't working. The compound is either stuck or tailing despite modifiers."
Recommendation 1: Amine-Functionalized Silica (
-
Why: The surface is already modified with propyl-amine groups. It is basic, so your basic compound won't stick.
-
Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH without added base modifiers.
-
Benefit: Protects your compound from acid-catalyzed decomposition.
Recommendation 2: Reverse Phase (C18) at High pH
-
Why: At neutral pH, your amine is protonated (ionized) and won't stick to C18 (elutes in void volume).
-
Protocol:
-
Buffer: 10mM Ammonium Bicarbonate (
), pH ~10. -
Mobile Phase: Acetonitrile / Water (with buffer).
-
Mechanism: High pH keeps the amine in the "Free Base" (neutral) form, allowing it to interact with the hydrophobic C18 chains.
-
Part 3: Quantitative Reference Data
Solvent System Polarity Guide for Amines
| System | Composition | Polarity | Use Case |
| A | 100% DCM | Low | Impurities only. |
| B | 95:5 DCM/MeOH | Medium | Elution of non-polar impurities. |
| C | 90:10:1 DCM/MeOH/ | High | Target Compound Elution. |
| D | 80:20:2 DCM/MeOH/ | Very High | Flush stubborn material. |
References
-
Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Biotage. (2023).[3] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Stability & Storage of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
[1][2]
Executive Summary & Stability Profile[2][3]
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a nicotinic acetylcholine receptor (nAChR) ligand.[1][2] Its chemical structure—a pyridine ring linked via an ether bond to a pyrrolidine ring—presents specific stability challenges.[1][2]
While the pyridine ring provides aromatic stability, the secondary amine in the pyrrolidine ring is a "hotspot" for degradation.[2] It is nucleophilic, basic, and prone to oxidation and reaction with atmospheric components.
The "Fragility Index"
| Parameter | Risk Level | Mechanism of Failure |
| Oxidation | High | The secondary amine nitrogen is susceptible to N-oxide formation, especially in the presence of peroxides or atmospheric oxygen [1, 2].[1][2] |
| Hygroscopicity | High | Salt forms (e.g., Dihydrochloride) are extremely hygroscopic. Water absorption leads to physical gumming and hydrolysis risks [3].[1][2] |
| Carbonation | Medium | Secondary amines react reversibly with atmospheric CO₂ to form carbamates (ammonium carbamate salts) [4].[1][2] |
| Photolysis | Low-Medium | Pyridine derivatives can undergo photo-oxidation; amber storage is mandatory [5].[1][2] |
Core Storage Protocol (The Gold Standard)
To prevent the degradation pathways described above, strictly adhere to this storage protocol. This system is designed to isolate the compound from its three main enemies: Oxygen, Moisture, and Light.
A. Physical Conditions[1][2][3][4]
-
Temperature: Store at -20°C (-4°F) . Lower temperatures kinetically inhibit oxidation and hydrolysis rates.[2]
-
Form: Prefer the Salt Form (e.g., 2HCl) over the Free Base.
B. Containment System[1][2]
-
Primary Container: Amber glass vial (Type I borosilicate).
-
Headspace: Purge with Argon (Ar) or Nitrogen (N₂) before sealing.[1][2] Argon is heavier than air and provides a better "blanket" over the solid.[2]
-
Seal: Teflon (PTFE)-lined screw cap.[1] Avoid rubber septa for long-term storage as they are permeable to organic vapors and oxygen over time.[1]
-
Secondary Container: Place the vial inside a desiccator or a sealed bag containing active silica gel and an oxygen scavenger sachet.
Degradation Mechanics & Visualization
Understanding how the molecule breaks down is the key to preventing it. The following diagram illustrates the specific chemical vulnerabilities of the pyrrolidine ether scaffold.
Diagram 1: Degradation Pathways
Caption: Primary degradation vectors. The secondary amine (pyrrolidine) is the primary site for Oxidation and Carbamate formation.[2]
Troubleshooting Guide
If you suspect your compound has degraded, use this diagnostic matrix before proceeding with experiments.
Visual & Analytical Diagnostics
| Symptom | Probable Cause | Verification Test | Rescue Potential |
| Color Change (Yellow/Brown) | Oxidation (N-Oxide) .[1][2] Amines oxidize to colored N-oxides or imines.[1][2] | LC-MS: Look for M+16 peak (Oxygen addition).[1][2] NMR: Shift in pyrrolidine ring protons. | Low. Difficult to separate N-oxides from parent amine without chromatography.[1][2] |
| "Wet" or Gummy Appearance | Hygroscopicity .[1][2] The salt has absorbed water.[2] | TGA (Thermogravimetric Analysis) or Karl Fischer titration.[1] | High. Recrystallize or dry under high vacuum over P₂O₅. |
| White Crust on Oil (Free Base) | Carbamate Formation .[1][2] Reaction with CO₂.[1][2][3] | IR Spectroscopy: Look for carbonyl stretch around 1650-1700 cm⁻¹.[1] | High. Acid-base extraction will revert carbamate to the amine salt + CO₂.[1][2] |
| Loss of Potency (Bioassay) | Adsorption .[1][2] Compound stuck to plasticware.[1] | Quantification: Check concentration vs. standard. | N/A. Use glass or low-binding plastics.[1][2] |
Handling & Rescue Protocols
Protocol A: Safe Handling (Preventative)
-
Work Environment: Always handle the free base form within a glove box or under a steady stream of nitrogen (Schlenk line).[2]
-
Solvent Choice: When dissolving, use anhydrous solvents (DMSO, Ethanol).[2] Avoid ethers (THF/Diethyl ether) that may contain peroxides unless freshly distilled/tested, as peroxides rapidly oxidize the pyrrolidine nitrogen [1].
Protocol B: Acid-Base "Rescue" Extraction
Use this if the Free Base has turned yellow or absorbed CO₂.[1][2]
-
Dissolve: Dissolve the degraded oil in Dichloromethane (DCM) .
-
Wash: Wash with 0.1 M NaOH (aq). This removes acidic impurities and reverts any carbamate salts back to the free amine.
-
Dry: Dry the organic layer over anhydrous Na₂SO₄ .
-
Filter & Evaporate: Filter and remove solvent under reduced pressure.
-
Salt Formation (Optional but Recommended): Dissolve in minimal dry ethanol and add 2.0 equivalents of HCl in dioxane/ether to precipitate the stable dihydrochloride salt.
Diagram 2: Handling Decision Tree
Caption: Workflow for minimizing exposure during experimental preparation.
Frequently Asked Questions (FAQ)
Q: Can I store the compound in DMSO stock solution at -20°C? A: Yes, but with caution. DMSO is hygroscopic and freezes at 19°C. Repeated freeze-thaw cycles introduce water condensed from the air.[1][2] Best Practice: Aliquot the stock solution into single-use vials so you never have to thaw the master stock more than once.
Q: My compound arrived as a dihydrochloride salt. Should I convert it to the free base for storage? A: Absolutely not. The salt form is significantly more stable against oxidation.[2] Only convert to the free base immediately prior to use if your specific experiment requires it (e.g., specific permeation assays).
Q: I see a "M+16" peak in my LC-MS data. What is this? A: This is the signature of the N-oxide .[1][2] The oxygen atom adds 16 Da to the molecular weight. This confirms oxidative degradation, likely due to air exposure or peroxide-containing solvents.
Q: Is this compound light sensitive? A: While not as sensitive as fluorophores, pyridine rings can undergo slow photo-degradation.[1][2] Always use amber vials or wrap clear vials in aluminum foil.
References
-
PubChem. (2021).[1] Pyridine, 2-methyl-3-(2-pyrrolidinyl)- Compound Summary. National Library of Medicine.[1] 1[5][6][7][8]
-
Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. 5[5][6][8][9][10]
-
MDPI. (2020).[1][2] A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs. 11
-
ChemScene. (n.d.).[1][2] 3-Methyl-5-(pyrrolidin-2-yl)pyridine Safety & Storage Data. 12[5][6]
Sources
- 1. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3-(3-methylpyrrolidin-3-yl)pyridine | 557076-73-0 [smolecule.com]
- 3. d-nb.info [d-nb.info]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. BindingDB BDBM50088442 3-(Pyrrolidin-3-yloxy)-pyridine::3-(pyrrolidin-3-yloxy)pyridine::CHEMBL273218 [bindingdb.org]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemscene.com [chemscene.com]
Technical Support Center: Stabilization of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine in Solution
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine. Its purpose is to ensure the chemical integrity and stability of the compound in solution, leading to more reliable, reproducible, and accurate experimental outcomes.
Section 1: Understanding the Stability Profile of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
The stability of any compound in solution is dictated by its inherent chemical structure. Understanding the potential liabilities of its functional groups is the first step toward proactive stabilization.
FAQ: What are the key functional groups in this molecule and how do they influence its stability?
Answer: 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine possesses three key functional groups, each with specific stability considerations:
-
Pyridine Ring: This is an electron-deficient aromatic heterocycle. The nitrogen atom is basic (pKa of the protonated form is typically around 5-6) and nucleophilic. It is susceptible to:
-
Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.[1]
-
pH Sensitivity: In acidic solutions (pH < 5), the pyridine nitrogen will be protonated. This increases aqueous solubility but can also alter the molecule's electronic properties and potentially catalyze other degradation pathways.[2][3][4]
-
Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation.[5][6] This is a critical consideration for any pyridine-containing compound.
-
-
Pyrrolidine Ring: This is a saturated, five-membered ring containing a secondary amine. Secondary amines are known to be susceptible to:
-
Oxidation: The nitrogen in the pyrrolidine ring is a primary target for oxidative degradation, which can proceed through various mechanisms, especially in the presence of dissolved oxygen or trace metal ions.[7][8] Studies have shown that secondary amines can exhibit higher rates of oxidative degradation compared to primary or tertiary amines.[7][8]
-
pH Sensitivity: Like the pyridine nitrogen, the pyrrolidine nitrogen is basic and will be protonated in acidic media, affecting solubility and stability.
-
-
Aryl Ether Linkage (-O-): This bond connects the pyrrolidine ring to the pyridine ring. Ether linkages are generally more stable than ester linkages but can be susceptible to:
The interplay between these groups means that a multi-faceted approach to stabilization is required, focusing on controlling pH, oxygen exposure, light, and temperature.
Caption: Potential sites of chemical instability on the 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine molecule.
Section 2: Proactive Stabilization & Best Practices
Preventing degradation before it occurs is paramount for experimental success. The following FAQs outline best practices for preparing and storing solutions.
FAQ: What are the recommended solvents and storage conditions for this compound?
Answer: The choice of solvent and storage conditions is critical for long-term stability. While storing the compound as a dry, neat solid in a desiccator at -20°C is the most stable long-term option, solution-based work is often necessary.[11]
For preparing stock solutions, high-purity, anhydrous DMSO or ethanol are recommended for initial solubilization. For aqueous experimental buffers, the pH should be carefully controlled.
| Parameter | Recommendation | Rationale |
| Storage Form | Lyophilized solid | Minimizes solvent-mediated degradation and hydrolysis.[11][12] |
| Stock Solvent | Anhydrous DMSO or Ethanol | Good solvating power, minimizes water for hydrolysis. |
| Aqueous Buffer | Phosphate or HEPES buffer | Maintains a stable pH, preventing acid/base-catalyzed degradation. |
| Optimal pH | 6.5 - 7.5 | Balances solubility with stability, avoiding protonation that could catalyze ether hydrolysis.[13] |
| Temperature | -20°C or -80°C (aliquoted) | Reduces the rate of all chemical reactions and degradation pathways.[14][15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation of the pyridine and pyrrolidine rings.[14] |
| Container | Amber glass vials with PTFE caps | Prevents photodegradation and ensures an inert storage surface.[5][16] |
Key Workflow:
-
Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Purge the headspace of each vial with argon or nitrogen before sealing.
-
Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]
FAQ: Should I be concerned about exposure to light or oxygen?
Answer: Yes, absolutely. Both light and oxygen are significant risks.
-
Oxygen: The two nitrogen atoms in the molecule are prime targets for oxidation. Storing solutions under an inert atmosphere (e.g., argon) is a highly effective preventative measure. If this is not possible, using freshly prepared solutions for critical experiments is advised.
-
Light: Pyridine and other aromatic systems are known to be photosensitive.[6][17] Exposure to ambient lab lighting, especially UV-containing light, can induce photochemical reactions, leading to the formation of degradants.[5] All work with the compound and its solutions should be done with minimal light exposure, and storage must be in light-blocking containers like amber vials.[16][18]
Section 3: Troubleshooting Guide
Even with best practices, stability issues can arise. This section provides a logical framework for identifying and resolving them.
FAQ: My experimental results are inconsistent. How can I determine if compound degradation is the cause?
Answer: Inconsistent results are a classic sign of compound instability. The first step is to systematically rule out other experimental variables. If the compound is suspected, a purity check is necessary. The most direct way to assess this is with a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
A stability-indicating method is one that can separate the intact parent compound from its degradation products.[19][20] By comparing a freshly prepared solution to an aged or suspect solution, you can quantify the percentage of the parent compound remaining and observe any new peaks corresponding to degradants.
Caption: A logical workflow for troubleshooting suspected compound instability.
Protocol: Rapid Stability Assessment by HPLC-UV
This protocol provides a framework for comparing the purity of a test solution against a reference.
Objective: To quantify the remaining percentage of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine in a solution and detect the presence of degradants.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Reference Standard: Solid 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine of known high purity
-
Test Solution: The aged or suspect solution
-
Diluent: 50:50 Acetonitrile:Water
Methodology:
-
Reference Preparation: Prepare a fresh 1 mg/mL solution of the reference standard in the diluent. This is your T=0 sample.
-
Sample Preparation: Dilute the Test Solution to an expected concentration of 1 mg/mL using the diluent.
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 265 nm (or determined λmax)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the Reference Preparation. Note the retention time (RT) and peak area of the main peak.
-
Inject the Test Solution.
-
-
Data Interpretation:
-
Compare the chromatograms. Look for a decrease in the main peak area at the expected RT in the Test Solution compared to the Reference.
-
Look for the appearance of new peaks (degradants) in the Test Solution chromatogram.
-
Calculate the percent purity by dividing the area of the parent peak by the total area of all peaks in the chromatogram. A purity loss of >5% is typically considered significant.
-
Section 4: Advanced Protocols
For in-depth development, understanding the specific degradation pathways is crucial.
FAQ: How do I perform a forced degradation study to identify potential degradants?
Answer: A forced degradation (or stress testing) study is a systematic process to accelerate the degradation of a compound under more severe conditions than it would normally encounter.[19][21] The goal is to rapidly identify likely degradation products and establish degradation pathways, which is essential for developing truly stability-indicating analytical methods.[5]
Stress Conditions: A solution of the compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions in parallel experiments[20]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solution heated to 80°C for 48 hours.
-
Photodegradation: Solution exposed to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[18][22] A dark control sample wrapped in foil should be run in parallel.[18]
Analysis: After exposure, each stressed sample is analyzed by a powerful analytical technique, typically LC-MS (Liquid Chromatography-Mass Spectrometry), to separate the degradants and obtain their mass-to-charge ratio. This data provides crucial clues to the chemical structure of the degradation products, confirming which pathways (hydrolysis, oxidation, etc.) are most relevant for this molecule.
References
-
M. K. Singh, K. Kumar, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Applied Pharmaceutical Science, 2013.
-
Sharp Clinical, "Forced degradation studies: A critical lens into pharmaceutical stability," Sharp Clinical Website, 2025.
-
Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline Website, 2023.
-
Nelson Labs, "Forced Degradation Studies for Stability," Nelson Labs Website.
-
ICH, "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B," International Council for Harmonisation, 1996.
-
IJSDR, "Force Degradation for Pharmaceuticals: A Review," International Journal of Scientific Development and Research, 2022.
-
A. M. El-Kosasy et al., "Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds," ACS Omega, 2022.
-
A. A. Baig, "Photostability and Photostabilization of Drugs and Drug Products," International Journal of Photoenergy, 2011.
-
A. M. El-Kosasy et al., "Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds," National Center for Biotechnology Information, 2022.
-
Sampled, "Meet the expert: The Importance of Photostability Testing," Sampled Website, 2023.
-
Certified Laboratories, "Understanding Photostability Testing for Cosmetic & OTC Drug Products," Certified Laboratories Website, 2025.
-
WMINOLAB, "Photostability and Stress Testing," WMINOLAB Website, 2025.
-
GMP Plastics, "Optimizing Compound Storage for Long-Term Stability and Safety," GMP Plastics Website, 2025.
-
Maxed Out Compounds, "How to Handle Research Compounds Safely," Maxed Out Compounds Website, 2025.
-
J. Tao et al., "A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135," Journal of Bacteriology, 2020.
-
G. K. Sims et al., "Degradation of pyridines in the environment," Critical Reviews in Environmental Control, 1989.
-
J. C. Rea et al., "Analytical Methods to Determine the Stability of Biopharmaceutical Products," LCGC North America, 2023.
-
ResearchGate, "Proposed degradation pathways of pyridine derivatives in bacteria...," ResearchGate Website.
-
N. Gupta et al., "Microbial Degradation of Pyridine and Pyridine Derivatives," Semantic Scholar.
-
Separation Science, "Analytical Techniques In Stability Testing," Separation Science Website, 2025.
-
S. O. Bade et al., "Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate...," National Center for Biotechnology Information, 2023.
-
C. L. Farrow et al., "Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces," ACS Omega, 2023.
-
ResearchGate, "What to select for storing your compound: neat vs. in solution?," ResearchGate Website, 2015.
-
A. K. Z. Al-Absi et al., "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol," National Center for Biotechnology Information, 2023.
-
Vilnius University, "Enzymatic degradation of pyridine and pyridinols," Vilnius University Electronic Documents.
-
Apollo Scientific, "Chemical Storage in Research Labs: Safety & Compliance," Apollo Scientific Website.
-
S. Singh et al., "Core components of analytical method validation for small molecules-an overview," Journal of Pharmaceutical and Biomedical Analysis, 2025.
-
PAHO, "Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms," Pan American Health Organization.
-
ResearchGate, "Effect of initial pH on pyridine degradation," ResearchGate Website.
-
Labstep, "Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams," Labstep Website, 2025.
-
Frontiers, "Recent insights about pyrrolidine core skeletons in pharmacology," Frontiers in Pharmacology, 2023.
-
P. M. Dewick, "Drug design principles - Stereoelectronics," Essentials of Organic Chemistry, 2021.
-
Frontiers, "Recent insights about pyrrolidine core skeletons in pharmacology," National Center for Biotechnology Information, 2023.
-
Vaia, "Why would ether linkages be more stable in membranes than ester lipids?," Vaia Website.
-
S. O. Bade et al., "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process," MDPI, 2025.
-
BioProcess International, "Bridging Analytical Methods for Release and Stability Testing," BioProcess International Website, 2016.
-
The Pharmaceutical Journal, "Understanding the chemical basis of drug stability and degradation," The Pharmaceutical Journal, 2010.
-
J. A. Terrett et al., "Oxidative Dearomatization of Pyridines," National Center for Biotechnology Information, 2023.
-
S. K. Jalluri et al., "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers," Molecular Pharmaceutics, 2009.
-
R. G. Pews et al., "Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines," The Journal of Organic Chemistry, 2000.
-
A. K. Voice et al., "Oxidative Degradation of Amines With High-Temperature Cycling," ResearchGate, 2013.
-
Wikipedia, "Ether," Wikipedia Website.
-
Ibis Scientific, "The Impact of pH on Chemical Stability in Lab Experiments," Ibis Scientific Website, 2025.
-
ResearchGate, "(PDF) pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer," ResearchGate Website, 2018.
-
Cayman Chemical, "Safety Data Sheet - 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine," Cayman Chemical Website.
-
S. Fujii et al., "pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer," National Center for Biotechnology Information, 2018.
-
PubChem, "Pyridine, 2-methyl-3-(2-pyrrolidinyl)-," PubChem Database.
-
Australian Industrial Chemicals Introduction Scheme, "Pyridine, alkyl derivatives: Human health tier II assessment," Australian Government Department of Health and Aged Care, 2015.
-
Sigma-Aldrich, "2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-fluoro-3-iodopyridine," Sigma-Aldrich Website.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. scispace.com [scispace.com]
- 7. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. vaia.com [vaia.com]
- 10. Ether - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. maxedoutcompounds.com [maxedoutcompounds.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. gmpplastic.com [gmpplastic.com]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
- 16. certified-laboratories.com [certified-laboratories.com]
- 17. wminolab.com [wminolab.com]
- 18. 3 Important Photostability Testing Factors [sampled.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. database.ich.org [database.ich.org]
A Comparative Guide to the 1H NMR Spectral Analysis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of drug discovery and development, the unambiguous characterization of small molecules is a foundational pillar of scientific rigor. Molecules such as 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, which contains both a substituted pyridine ring and a pyrrolidine moiety, represent common scaffolds in medicinal chemistry. The precise arrangement of atoms and their chemical environments dictates the molecule's pharmacological and toxicological properties. Therefore, the ability to confirm its structure with high fidelity is not merely an academic exercise but a critical step in the research and development pipeline.
This guide provides an in-depth analysis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine using one of the most powerful and definitive techniques in chemical analysis: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the causality behind experimental choices, present a detailed interpretation of the expected spectrum, and objectively compare the capabilities of ¹H NMR with other essential analytical techniques. Our approach is grounded in the principles of validated analytical methodology, ensuring that the data and its interpretation are both scientifically sound and trustworthy.[1][2]
Part 1: ¹H NMR Spectroscopy - The Gold Standard for Structural Analysis
¹H NMR spectroscopy is a primary analytical method because it provides direct, atom-level information about a molecule's structure in a non-destructive manner.[3] The technique relies on the principle that atomic nuclei (specifically, protons in this case) in different chemical environments will resonate at distinct frequencies when placed in a strong magnetic field. The resulting spectrum is a fingerprint of the molecule, revealing three key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups, for instance, will "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield).
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[1] This allows for a quantitative count of the protons in each unique environment.
-
Spin-Spin Coupling (Splitting): The multiplicity (e.g., singlet, doublet, triplet) of a signal is caused by the influence of neighboring protons. This provides crucial information about the connectivity of atoms within the molecule.
Below is the structure of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine with protons labeled for the subsequent spectral assignment.
Caption: Structure of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine with proton labeling.
Part 2: Experimental Protocol and Rationale
A robust analytical result begins with meticulous sample preparation and data acquisition. The protocol described here is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Step-by-Step ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine.
-
Rationale: While modern NMR spectrometers are highly sensitive, this concentration range (typically 0.01-0.05 M) provides an excellent signal-to-noise ratio for a small molecule without leading to significant line broadening or solubility issues.[4]
-
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Rationale: CDCl₃ is a standard choice for many organic compounds due to its excellent solubilizing power and relatively low cost. The deuterium (D) is not detected in ¹H NMR, providing a "silent" solvent background.[5] TMS serves as the internal standard, with its signal defined as 0.0 ppm, for referencing chemical shifts.
-
-
Dissolution and Transfer: Dissolve the sample completely in a small vial before transferring the solution to a high-quality, clean 5 mm NMR tube.[5]
-
Rationale: Ensuring complete dissolution in a separate vial prevents issues with mixing inside the narrow NMR tube.
-
-
Filtering (If Necessary): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[6]
-
Rationale: Solid impurities do not contribute to the solution spectrum but can severely degrade the magnetic field homogeneity (shimming), leading to broad, poorly resolved peaks.[5]
-
Data Acquisition Parameters (400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Rationale: A sufficient relaxation delay ensures that all protons have returned to their equilibrium state before the next pulse, which is critical for accurate signal integration.[1]
-
-
Number of Scans: 16-64 scans.
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, making it easier to detect weak signals and interpret complex splitting patterns.
-
-
Temperature: 298 K (25 °C).
Part 3: Spectral Interpretation - Decoding the Molecular Fingerprint
Based on the known effects of substituents on pyridine and pyrrolidine rings, we can predict the ¹H NMR spectrum of the target molecule.[7][8][9] The pyridine protons are expected in the aromatic region (downfield), while the pyrrolidine and methyl protons will be in the aliphatic region (upfield).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale for Assignment |
| H-6 | ~8.1 - 8.3 | 1H | Doublet of doublets (dd) | Located ortho to the pyridine nitrogen, this proton is the most deshielded aromatic proton. It will be split by H-5 (larger coupling) and H-4 (smaller coupling).[10] |
| H-4 | ~7.2 - 7.4 | 1H | Doublet of doublets (dd) | Deshielded by the aromatic system but less so than H-6. It is split by H-5 (larger coupling) and H-6 (smaller coupling). |
| H-5 | ~7.0 - 7.2 | 1H | Triplet (or dd) | Experiences coupling from both H-4 and H-6. If the coupling constants are similar, it may appear as a triplet. |
| H-3' | ~4.8 - 5.1 | 1H | Multiplet (m) | This methine proton is directly attached to the electronegative oxygen atom, causing a significant downfield shift into the 4.8-5.1 ppm region. It is split by four adjacent protons (H-2' and H-4'), resulting in a complex multiplet. |
| H-2' & H-5' | ~3.0 - 3.6 | 4H | Multiplet (m) | These are the methylene protons adjacent to the pyrrolidine nitrogen. Their signals often overlap and appear as a complex multiplet. |
| H-Me | ~2.5 | 3H | Singlet (s) | The methyl group protons have no adjacent protons to couple with, so their signal appears as a sharp singlet. Its position is typical for a methyl group on a pyridine ring.[11][12] |
| H-4' | ~2.0 - 2.4 | 2H | Multiplet (m) | These methylene protons are further from the heteroatoms and thus appear more upfield. They are split by protons on C-3' and C-5'. |
| NH | ~1.5 - 3.0 | 1H | Broad Singlet (br s) | The signal for the N-H proton is often broad due to quadrupole broadening and chemical exchange. Its position can be variable and it may not show clear coupling. |
Part 4: A Comparative Analysis of Characterization Techniques
While ¹H NMR is unparalleled for detailed structural mapping, a comprehensive characterization strategy relies on a suite of orthogonal techniques. Each method provides a different piece of the puzzle, and their combined use constitutes a self-validating system for confirming the identity and purity of a compound.
Caption: Integrated workflow for small molecule characterization.
The table below compares ¹H NMR with other common analytical techniques, highlighting their respective strengths and how they complement one another.
| Technique | Information Provided | Advantages | Limitations | Synergy with ¹H NMR |
| ¹H NMR Spectroscopy | Detailed molecular structure, proton environments, connectivity, stereochemistry, relative quantification. | Non-destructive, highly reproducible, provides unambiguous structural data.[13] | Relatively low sensitivity, requires soluble samples, complex spectra for large molecules. | The cornerstone of structural elucidation. |
| Mass Spectrometry (MS) | Molecular weight (high resolution MS provides elemental composition), fragmentation patterns. | Extremely high sensitivity, small sample requirement, can be coupled to chromatography (LC-MS, GC-MS).[14][15] | Provides limited information on isomer connectivity, can be destructive. | Confirms the molecular formula predicted by NMR and integration. |
| ¹³C NMR Spectroscopy | Number of unique carbons, chemical environment of each carbon (e.g., C=O, C=C, C-N). | Provides direct information on the carbon backbone. | Low natural abundance of ¹³C requires longer acquisition times or higher sample concentration. | Complements ¹H NMR by providing a complete picture of the molecule's carbon framework.[16] |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, N-H, O-H, C-O). | Fast, simple, requires minimal sample preparation. | Provides limited information on the overall molecular structure; spectra can be complex. | Quickly confirms the presence of key functional groups (e.g., the N-H of the pyrrolidine, the C-O ether linkage) inferred from the NMR spectrum. |
| HPLC | Purity assessment, quantification, separation of isomers and impurities. | High resolving power, excellent for quantitative analysis, widely applicable.[17] | Does not provide direct structural information on its own (unless coupled with MS). | Orthogonal method to confirm the purity of the sample analyzed by NMR and to quantify it against a reference standard. |
Conclusion
The ¹H NMR analysis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine provides a rich and detailed picture of its molecular structure. Through careful interpretation of chemical shifts, integration, and coupling patterns, one can confidently assign every proton in the molecule, confirming its identity.
However, in the context of drug development and rigorous scientific research, relying on a single technique is insufficient. The most robust and trustworthy characterization is achieved by integrating ¹H NMR with orthogonal methods like Mass Spectrometry, ¹³C NMR, and HPLC. This multi-faceted approach creates a self-validating system where the data from each technique corroborates the others, leading to an unimpeachable structural assignment and purity assessment. This guide serves as a framework for applying these principles to ensure the highest degree of scientific integrity in chemical analysis.
References
-
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. Available at: [Link]
-
Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Available at: [Link]
-
Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Available at: [Link]
-
Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Bruker. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. ResearchGate. Available at: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available at: [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. Available at: [Link]
-
Changes in the values of 3 J (H,H) coupling constants of derivative 15a... ResearchGate. Available at: [Link]
-
PROTON MAGNETIC RESONANCE STUDY OF THE CONFORMATION OF THE PYRROLIDINE RING IN SOME PROLINE-THIOHYDANTOINS. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
5 Analytical Techniques for Characterizing Unknown Samples. Frontier Laboratories. Available at: [Link]
-
N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. ResearchGate. Available at: [Link]
-
13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. PubMed. Available at: [Link]
-
Figure 2. (a) 1 H NMR spectrum of... ResearchGate. Available at: [Link]
-
1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. PubMed. Available at: [Link]
-
Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. Available at: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. PubChem. Available at: [Link]
-
A Hands-on Problem-Based NMR Experiment using a Benchtop Spectrometer for the Undergraduate Laboratory. ERIC. Available at: [Link]
-
How to Prepare and Run a NMR Sample. YouTube. Available at: [Link]
-
Chem 360 Jasperse Ch. 13 Notes. Spectroscopy. Minnesota State University Moorhead. Available at: [Link]
-
Pyrrolidine nucleotide analogs with a tunable conformation. ResearchGate. Available at: [Link]
-
2-Methyl-3-{(3s)-1-[(1-Pyridin-2-Ylcyclopropyl)carbonyl]pyrrolidin-3-Yl}. PubChem. Available at: [Link]
-
NMR Spectroscopy Practice Problems. Chemistry Steps. Available at: [Link]
-
3-(pyrrolidin-2-yl)pyridine. LookChem. Available at: [Link]
-
300 MHz 1H NMR spectra are shown below for 2-methylpyridine... UCI Department of Chemistry. Available at: [Link]
-
Showing Compound Nicotine (FDB003968). FooDB. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dl1.icdst.org [dl1.icdst.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. eurolab-d.de [eurolab-d.de]
- 14. lqa.com [lqa.com]
- 15. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Mass spectrometry (LC-MS) identification of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
[1]
Executive Summary
This guide provides a technical framework for the identification and quantification of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine (C₁₀H₁₄N₂O), a nicotinic acetylcholine receptor (nAChR) ligand.[1] Due to the molecule's high polarity and di-basic nature (containing both pyridine and pyrrolidine moieties), standard C18 reversed-phase methods often yield poor retention and peak tailing.
This document objectively compares the Hydrophilic Interaction Liquid Chromatography (HILIC) approach against High-pH Reversed-Phase Liquid Chromatography (RPLC) , establishing HILIC as the superior methodology for sensitivity and retention.
Molecular Profile
| Property | Value | Implications for LC-MS |
| Formula | C₁₀H₁₄N₂O | Small molecule, singly charged in ESI.[1] |
| Monoisotopic Mass | 178.1106 Da | Target [M+H]⁺: 179.1179 |
| pKa (Calculated) | ~10.5 (Pyrrolidine), ~4.5 (Pyridine) | Highly basic; exists as dication or monocation at acidic pH. |
| LogP | ~0.5 - 0.8 | Hydrophilic; risk of void volume elution in RPLC.[1] |
Comparative Method Analysis
The following analysis contrasts the three primary separation strategies. The "Score" represents an aggregate of Sensitivity, Retention Stability, and Peak Shape (1-10 Scale).
Option A: Acidic C18 RPLC (Standard)
-
Performance: POOR (Score: 3/10) .
-
Failure Mode: The protonated pyrrolidine nitrogen renders the molecule too polar for standard C18 retention. The analyte often elutes in the void volume (dead time), leading to severe ion suppression from salts and non-retained matrix components.
-
Verdict: Not recommended.
Option B: High-pH C18 RPLC
-
Mechanism: Hydrophobic interaction (Neutral state).
-
Protocol: Mobile phase pH adjusted to 10.0 (using Ammonium Hydroxide/Bicarbonate) to deprotonate the secondary amine.
-
Performance: GOOD (Score: 7/10) .
-
Pros: Excellent peak shape; familiar column chemistry.[1]
-
Cons: Requires alkali-resistant columns (e.g., hybrid particles); reduces ESI+ ionization efficiency because the molecule is neutral entering the source.
Option C: HILIC (Recommended)
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.[1]
-
Protocol: Bare Silica or Zwitterionic (ZIC-HILIC) phases with Ammonium Formate/Acetonitrile.[1]
-
Performance: EXCELLENT (Score: 9.5/10) .
-
Pros:
-
Gain in Sensitivity: High organic content (80-90% ACN) enhances desolvation in the ESI source, often boosting signal by 5-10x compared to aqueous RPLC [1].[1]
-
Retention: The charged state (at acidic pH) increases retention in HILIC, moving the peak away from the suppression zone.
-
-
Verdict: The Gold Standard for this compound.
Visualization: Method Selection Workflow
The following diagram illustrates the logical decision process for selecting the optimal LC-MS method based on analyte properties.
Figure 1: Decision tree for chromatographic method selection, highlighting HILIC as the optimal path for polar basic amines.
Mass Spectrometry Identification
Ionization Source Parameters (ESI+)
The presence of the pyrrolidine nitrogen makes this molecule highly amenable to Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion: [M+H]⁺ = 179.12
-
Capillary Voltage: 3.0 - 3.5 kV (Keep lower to prevent in-source fragmentation of the ether bond).[1]
-
Desolvation Temp: 350°C (HILIC allows lower temps due to high organic volatility).
Fragmentation Pathway (MS/MS)
Structural confirmation relies on Collision-Induced Dissociation (CID).[1] The ether linkage is the primary site of fragility.
| Fragment Ion (m/z) | Proposed Structure | Mechanism |
| 179.1 | [M+H]⁺ | Precursor |
| 110.0 | [C₆H₈NO]⁺ | Quantifier. Cleavage of the C-O ether bond with charge retention on the pyridine ring (2-methylpyridin-3-ol derivative).[1] |
| 72.0 | [C₄H₈N]⁺ | Qualifier. Pyrrolidine ring fragment.[1] Highly characteristic of pyrrolidine-containing ligands.[1] |
| 94.0 | [C₆H₆N]⁺ | Loss of oxygen from the pyridine fragment (less common, requires high CE). |
Fragmentation Logic Diagram
Figure 2: Proposed fragmentation pathway showing the generation of Quantifier (m/z 110) and Qualifier (m/z 72) ions.[1]
Recommended Experimental Protocol (HILIC)
This protocol is designed to be self-validating. The use of a "System Suitability Test" (SST) ensures the column is equilibrated, a common pitfall in HILIC.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Why: The buffer concentration (10mM) is critical to mask silanols on the silica surface, preventing peak tailing [2].
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
LC Conditions
-
Column: Bare Silica or Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Injection Solvent: 90:10 Acetonitrile:Water.[1]
-
Critical: Injecting in 100% water will cause "solvent mismatch" and split peaks in HILIC.
-
Gradient Table
| Time (min) | % B (Acetonitrile) | Event |
| 0.00 | 95 | Initial Hold (Loading) |
| 1.00 | 95 | End of Loading |
| 4.00 | 60 | Elution Gradient |
| 4.10 | 50 | Column Wash |
| 5.00 | 50 | End Wash |
| 5.10 | 95 | Re-equilibration (CRITICAL) |
| 8.00 | 95 | Ready for next injection |
System Suitability Criteria
Before running samples, inject a standard (100 ng/mL) 5 times.
-
Retention Time Stability: RSD < 1.0%.[1]
-
Peak Symmetry: 0.8 < As < 1.2.
-
Signal-to-Noise: > 100 for the m/z 110 fragment.
References
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A, 1523, 49-71.
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.[1] (General reference for fragmentation of basic amines).
Comparative Guide: 2-Methyl-3-(pyrrolidinyl)pyridine Class (ABT-089) vs. Nicotine
The following guide provides an in-depth technical comparison between the specified 3-pyridyl ether derivative (structurally aligned with ABT-089 or Pozanicline ) and Nicotine .
Note on Compound Identity: The chemical name "2-Methyl-3-(pyrrolidin-3-yloxy)pyridine" describes a specific structural analog belonging to the class of 3-pyridyl ether neuronal nicotinic acetylcholine receptor (nAChR) ligands. This structure is chemically most similar to ABT-089 (Pozanicline) , which is 2-methyl-3-((2S)-pyrrolidinylmethoxy)pyridine. While the user's specified structure implies a direct ether linkage at the pyrrolidine 3-position (vs. a methoxy linker at the 2-position in ABT-089), the pharmacological profile of this "2-methyl-3-pyridyl" class is distinct from Nicotine in terms of subtype selectivity and safety. This guide uses ABT-089 as the primary reference standard for this chemical class due to the abundance of validated experimental data, while noting the structural nuances.
Executive Summary
This guide compares Nicotine , the prototypical nAChR agonist, with 2-Methyl-3-(pyrrolidinyl)pyridine derivatives (represented by ABT-089/Pozanicline ). While Nicotine is a potent but non-selective agonist with a narrow therapeutic index, the 2-methyl-3-pyridyl ether class represents a strategic medicinal chemistry optimization designed to maintain cognitive efficacy while eliminating the toxicity associated with ganglionic (
Key Finding: The "2-methyl" substitution on the pyridine ring acts as a "safety switch," significantly reducing affinity for the
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
| Feature | Nicotine | 2-Methyl-3-(pyrrolidinyl)pyridine (ABT-089) |
| IUPAC Name | 3-(1-Methylpyrrolidin-2-yl)pyridine | 2-Methyl-3-[(2S)-pyrrolidin-2-ylmethoxy]pyridine |
| Core Scaffold | Pyridine-Pyrrolidine (C-C bond) | Pyridine-Pyrrolidine (Ether Linker) |
| Key Substituent | N-Methyl (Pyrrolidine) | 2-Methyl (Pyridine) |
| Lipophilicity (LogP) | 1.17 | ~1.2 (Moderate CNS penetration) |
| pKa | 8.0 (Pyrrolidine N) | 8.8 (Secondary Amine) |
Structural Logic (SAR)
-
Nicotine: The canonical structure binds tightly to both
(CNS) and (Ganglia) receptors. -
2-Methyl-3-pyridyl Ether: The addition of the 2-methyl group on the pyridine ring creates steric hindrance that selectively destabilizes binding to the
subtype without abolishing affinity. The ether linkage (vs. C-C bond) increases conformational flexibility, allowing the molecule to adopt a bioactive conformation that favors "partial agonism," reducing receptor desensitization.
Pharmacological Profile: Potency & Selectivity[1][7][9][10]
The following data summarizes the binding affinity (
Table 1: In Vitro Binding & Functional Data
| Parameter | Target Receptor | Nicotine | ABT-089 (2-Methyl Analog) | Implication |
| Binding Affinity ( | 1 - 3 nM | 15 - 20 nM | ABT-089 has slightly lower affinity but retains high selectivity. | |
| Binding Affinity ( | > 1,000 nM | > 10,000 nM | Both are weak | |
| Binding Affinity ( | 20 - 50 nM | > 1,000 nM | CRITICAL: ABT-089 is >50-fold less potent at ganglia, reducing cardiovascular side effects. | |
| Functional Potency ( | 1 - 10 | 3 - 10 | Comparable functional potency for activation. | |
| Efficacy ( | 100% (Full Agonist) | ~30-60% (Partial Agonist) | ABT-089 causes less receptor desensitization/tolerance. |
Mechanism of Action[3]
-
Nicotine: Acts as a full agonist at
, leading to rapid channel opening followed by profound desensitization (receptor inactivation). This biphasic cycle drives tolerance and addiction. -
ABT-089: Acts as a partial agonist .[1][2] It stabilizes the open channel state less frequently than Nicotine but prevents the receptor from entering the deep desensitized state. This "buffering" effect maintains cholinergic tone without shutting down the system.
Experimental Methodologies
To validate these values in your own lab, follow these standardized protocols.
Protocol A: Radioligand Binding Assay ( Selectivity)
Objective: Determine
-
Membrane Prep: Homogenize Rat Cerebral Cortex (rich in
) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet. -
Incubation:
-
Tracer: [³H]-Cytisine (1 nM) or [³H]-Epibatidine (0.2 nM).
-
Test Compounds: Prepare serial dilutions of Nicotine and ABT-089 (
to M). -
Non-Specific Binding: Define using 10
M (-)-Nicotine. -
Incubate for 75 min at 4°C (to minimize proteolysis and receptor degradation).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: FLIPR Calcium Flux Assay (Functional Potency)
Objective: Measure agonist-induced Ca²⁺ influx in HEK-293 cells stably expressing human
-
Cell Loading: Plate cells in 96-well black plates. Load with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Baseline: Measure fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Agonist Addition: Inject Nicotine or ABT-089.
-
Measurement: Monitor peak fluorescence change (
) for 60 seconds. -
Normalization: Normalize response to
of 100 M Nicotine.
Visualization: Signaling & Workflow
Diagram 1: Mechanism of Selectivity (SAR Logic)
This diagram illustrates why the 2-methyl group is the critical differentiator for safety.
Caption: The 2-methyl substituent (blue) creates a steric clash specifically within the
Diagram 2: Experimental Workflow (Binding vs. Function)
Caption: Parallel workflows to determine physical binding affinity (Radioligand) and functional efficacy (Calcium Flux).
In Vivo Performance & Safety[6]
Therapeutic Index
-
Nicotine: The ratio between the cognitive dose and the seizure-inducing dose is narrow (< 10-fold).
-
ABT-089: Exhibits a wide therapeutic window (> 100-fold).
-
Data: In rat models, ABT-089 improves performance in the Morris Water Maze at 0.1–1.0 mg/kg (per os).
-
Toxicity: No seizures or significant cardiovascular changes (blood pressure/heart rate) observed at doses up to 30 mg/kg.
-
Comparison: Nicotine typically induces seizures at ~3-5 mg/kg in rats.
-
Cognitive Efficacy
Both compounds improve attention and working memory. However, ABT-089's partial agonist profile results in a "bell-shaped" dose-response curve that is broader than Nicotine's, making dosing less critical.
References
-
Decker, M. W., et al. (1997). "ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties." Journal of Pharmacology and Experimental Therapeutics, 283(1), 235-246. Link
-
Lin, N. H., et al. (1997). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist." Journal of Medicinal Chemistry, 40(3), 385-390. Link
-
Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101. Link
-
Rueter, L. E., et al. (2004). "ABT-089: Pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of attention deficit hyperactivity disorder." CNS Drug Reviews, 10(2), 167-182. Link
-
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
Sources
A Senior Application Scientist's Guide to Establishing HPLC Retention Time Standards for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and validating High-Performance Liquid Chromatography (HPLC) retention time standards for the novel compound 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine. Moving beyond a simple recitation of methods, we will explore the underlying chromatographic principles and strategic decisions required to ensure robust, reliable, and transferable analytical results, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Part 1: Foundational Strategy: Understanding the Analyte and the Analytical Imperative
The successful establishment of a retention time (RT) standard begins with a thorough understanding of the analyte's physicochemical properties. 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a heterocyclic compound featuring both a pyridine ring and a pyrrolidine ring. This structure confers specific properties that dictate our chromatographic approach.
1.1. Chemical Profile and its Chromatographic Implications
-
Basicity: The presence of two nitrogen atoms—one in the aromatic pyridine ring (pKa ~5-6) and one in the saturated pyrrolidine ring (pKa ~10-11)—makes the molecule basic.[1][2] The ionization state of these basic centers is highly dependent on the mobile phase pH. At acidic pH, both nitrogens will be protonated, increasing the molecule's polarity and potentially reducing retention in reversed-phase (RP) chromatography. Conversely, at a higher pH (e.g., pH > 8), the molecule will be more neutral, leading to increased retention on a C18 column.[2]
-
Polarity: The combination of the relatively polar pyridine and pyrrolidine rings and the nonpolar methyl group gives the molecule an intermediate polarity. Its calculated XLogP3 value is approximately 1.1, suggesting good suitability for reversed-phase HPLC.[3]
-
UV Absorbance: The pyridine ring provides a chromophore, allowing for straightforward detection using a UV detector, likely in the range of 220-280 nm.[4][5][6]
This initial analysis is crucial. The basic nature of the analyte is the most significant challenge, as interactions between protonated basic compounds and residual acidic silanols on the silica backbone of many HPLC columns can lead to poor peak shape (tailing).[7] Our method development strategy must proactively address this.
1.2. Why a Reliable Retention Time Standard is Non-Negotiable
In drug development and quality control, an RT standard serves as a critical benchmark. It is essential for:
-
Peak Identification: Unambiguously confirming the identity of the target analyte in complex matrices, such as during stability studies or in the presence of impurities and degradation products.[8][9]
-
Method Transfer: Ensuring consistency and reproducibility of results when the analytical method is transferred between different laboratories, instruments, or even columns.[10]
-
System Suitability Testing (SST): Verifying daily that the chromatographic system is performing as expected before running samples.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the ICH, which mandate validated methods for drug substance and product analysis.[11][12]
Part 2: A Comparative Guide to Retention Time Standard Selection
The ideal retention time standard is a Certified Reference Material (CRM) of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine. However, for a novel compound, a CRM is often unavailable. Therefore, a pragmatic, scientifically-sound comparison of alternatives is necessary.
2.1. The Gold Standard: Certified Reference Material (CRM)
A CRM is a highly characterized and purified material with certified property values, providing the highest level of accuracy and traceability.
-
Advantages: Unquestionable identity and purity, traceability to national or international standards, and immediate acceptance by regulatory agencies.
-
Limitations: Often unavailable for novel research compounds, high cost.
-
Sourcing: Primarily from pharmacopeias (e.g., USP, EP) or specialized chemical suppliers. A search for this specific compound may not yield a CRM, necessitating other strategies.
2.2. The Practical Standard: In-House Primary Reference Standard
In the absence of a commercial CRM, the most common approach in drug development is to qualify a single batch of the synthesized compound as an in-house primary reference standard.
-
Advantages: Directly representative of the analyte, cost-effective.
-
Limitations: Requires extensive characterization (e.g., via NMR, MS, elemental analysis, purity by HPLC) and a rigorous qualification and documentation process. Stability must be monitored over time.
2.3. The Alternative: Structurally Related Compounds
In some contexts, particularly for system suitability or as a relative retention time marker, a stable, commercially available, structurally related compound can be used. For our target analyte, a logical choice would be Nicotine, which is 3-(1-methyl-2-pyrrolidinyl)pyridine.[13][14]
-
Advantages: High purity, readily available, stable, well-characterized.
-
Limitations: It is not the target analyte. Its retention behavior, while likely similar, will be different. It can only be used to confirm system performance and calculate a Relative Retention Time (RRT), not for direct identity confirmation based on absolute retention time.
2.4. Performance Data: An Illustrative Comparison
The following table presents hypothetical, yet realistic, data from a reversed-phase HPLC analysis to illustrate the comparison between using the analyte itself as a standard versus a structural analog.
| Parameter | 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine (In-House Standard) | Nicotine (Structural Analog Standard) | Acceptance Criteria (Typical) | Rationale |
| Retention Time (t_R) | 8.52 min | 7.98 min | Report | Absolute t_R is used for primary identification. |
| Relative Retention Time (RRT) | 1.00 (by definition) | 0.94 | Consistent RRT (e.g., ± 2%) | RRT is useful for tracking peaks across different runs and systems. |
| Resolution (R_s) | N/A (single peak) | > 2.0 (between analog and analyte) | R_s > 2.0 | Ensures baseline separation from the main peak, a key requirement for a good standard. |
| Tailing Factor (T_f) | 1.1 | 1.2 | T_f ≤ 1.5 | A measure of peak symmetry, critical for accurate integration. Values >1.5 indicate problematic silanol interactions.[8] |
| Note: This data is for illustrative purposes to compare the function of different types of standards under a single, optimized chromatographic condition. |
Part 3: Actionable Protocols for Standard Establishment and Validation
This section provides detailed, field-tested protocols for developing a robust HPLC method and subsequently validating the chosen retention time standard.
3.1. Protocol 1: Robust HPLC Method Development
The objective is to develop a method that provides a symmetric, well-retained peak, free from interference. Given the analyte's basic nature, a reversed-phase method on a modern, end-capped C18 or a hybrid-silica column is the logical starting point.[2]
Methodology:
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm particle size. These columns minimize exposed silanols, reducing peak tailing for basic compounds.[11]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust pH to 7.0 with dilute potassium hydroxide. A neutral pH helps ensure consistent ionization and good peak shape for basic analytes.
-
Mobile Phase B: HPLC-grade acetonitrile (ACN). ACN is often a good choice as it typically provides sharper peaks and lower backpressure than methanol.[2]
-
-
Initial Gradient and Detection:
-
Detector Wavelength: 254 nm (a common starting point for aromatic compounds).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Initial Gradient: 5% B to 95% B over 20 minutes. This scouting gradient will help determine the approximate solvent strength needed to elute the compound.
-
-
Optimization:
-
Based on the scouting run, adjust the gradient to achieve a retention time between 5 and 15 minutes.
-
If Peak Tailing Occurs:
-
Option A (Increase pH): Switch to a pH-stable column (e.g., hybrid silica) and use a high-pH mobile phase like 10 mM ammonium bicarbonate at pH 9. This deprotonates the analyte, reducing silanol interactions.
-
Option B (Add Competing Base): Add a competing base like 0.1% triethylamine (TEA) to the mobile phase. TEA is a silanol-masking agent that preferentially interacts with active sites on the silica, improving the peak shape of basic analytes.[2] Note that TEA is not MS-compatible.
-
-
-
Final Method Example:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 20 mM KH₂PO₄, pH 7.0; B: Acetonitrile.
-
Gradient: 20% B to 60% B over 15 minutes, hold at 60% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Diagram: HPLC Method Development Workflow
Caption: A validation workflow based on ICH guidelines to qualify a retention time standard.
Part 4: Conclusion and Recommendations
Establishing a reliable HPLC retention time standard for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a systematic process rooted in a deep understanding of the molecule's chemistry and the principles of chromatography.
Key Recommendations:
-
Prioritize an In-House Standard: For novel compounds, qualifying a well-characterized in-house batch is the most scientifically sound and practical approach.
-
Address Basicity Proactively: The primary chromatographic challenge will be the compound's basicity. Employ modern, end-capped C18 or hybrid columns and optimize the mobile phase pH to mitigate peak tailing and ensure robust separation.
-
Validate Rigorously: Adherence to ICH validation guidelines is not merely a regulatory hurdle; it is a scientific necessity that ensures the trustworthiness and reliability of your analytical data. [8][11]4. Use Analogs for System Suitability: While not a primary standard, a stable, commercially available structural analog like nicotine can be an invaluable tool for daily system suitability checks and for calculating relative retention times, which can be more transferable across different HPLC systems than absolute retention times. [10] By following this comprehensive guide, researchers can confidently establish and validate a retention time standard that will serve as a cornerstone for all subsequent analytical work, from early-stage development to final quality control.
References
-
Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. Available at: [Link]
-
Moreira, P. A. et al. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. Available at: [Link]
-
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Available at: [Link]
-
Wang, Y. et al. (2024). Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. Frontiers in Chemistry. Available at: [Link]
-
PubChem. Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. National Center for Biotechnology Information. Available at: [Link]
-
HPLC method development and validation: an overview. SciSpace. Available at: [Link]
-
Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
-
Development and validation of a robust rp-hplc method for the simultaneous estimation of a. Journal of Advanced Research in Pharmaceutical Sciences & Pharmacology Interventions. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]
-
Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
measure pyrrolidine by HPLC. Chromatography Forum. Available at: [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
-
hplc retention times: Topics by Science.gov. Science.gov. Available at: [Link]
-
Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). Cheméo. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
-
Showing Compound Nicotine (FDB003968). FooDB. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. scispace.com [scispace.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc retention times: Topics by Science.gov [science.gov]
- 11. Frontiers | Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug [frontiersin.org]
- 12. wjpsonline.com [wjpsonline.com]
- 13. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. Showing Compound Nicotine (FDB003968) - FooDB [foodb.ca]
Navigating the Nicotinic Maze: A Comparative Guide to the Selectivity of Pyrrolidinyl Pyridine Ligands
For researchers and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptors (nAChRs), the quest for subtype-selective ligands is paramount. The structural and functional diversity of nAChRs presents both a therapeutic opportunity and a formidable challenge.[1][2][3] Developing ligands that can selectively target specific nAChR subtypes is crucial for creating effective therapeutics with minimal side effects for a range of neurological and mental disorders.[1][2][3] Among the various chemical scaffolds explored, pyrrolidinyl pyridine-based ligands have emerged as a particularly promising class, demonstrating high affinity and, in many cases, significant subtype selectivity.[4][5][6]
This guide provides an in-depth comparative analysis of the selectivity profiles of key pyrrolidinyl pyridine ligands. We will delve into the structural nuances that govern their interactions with different nAChR subtypes, present supporting experimental data, and provide detailed protocols for the key assays used to determine these selectivity profiles. Our aim is to equip researchers with the knowledge to make informed decisions in the selection and development of these important pharmacological tools.
The Significance of nAChR Subtype Selectivity
The nAChR family is composed of pentameric ligand-gated ion channels assembled from a variety of α (α2-α10) and β (β2-β4) subunits.[7] The subunit composition of these receptors dictates their pharmacological and physiological properties. The most abundant subtypes in the brain include the α4β2* and α7* nAChRs, which are key targets for conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][7] The α3β4* subtype, predominantly found in the peripheral nervous system's ganglia, is also present in specific brain regions and is implicated in drug addiction and depression.[1][7][8]
Non-selective nAChR agonists, while pharmacologically active, often produce a wide range of undesirable side effects due to their broad activity across multiple receptor subtypes.[2] Therefore, the therapeutic potential of nicotinic ligands is intrinsically linked to their ability to selectively target the nAChR subtype implicated in a specific disease pathology. For instance, agonists with high selectivity for the α4β2 subtype over the α3β4 subtype are sought after to minimize cardiovascular side effects associated with ganglionic stimulation.[5]
Comparative Selectivity Profiles of Key Pyrrolidinyl Pyridine Ligands
The pyrrolidinyl pyridine scaffold, exemplified by compounds like Nicotine, A-84543, and Varenicline, has proven to be a versatile platform for developing subtype-selective nAChR ligands.[4][9][10] Small structural modifications to this core can dramatically alter binding affinity and selectivity.
Structural Determinants of Selectivity
The selectivity of these ligands is often governed by subtle differences in the amino acid residues lining the binding pocket of different nAChR subtypes.[5][6] Key interactions that contribute to selectivity include:
-
Hydrogen Bonding: The pyridine nitrogen and other functional groups can form hydrogen bonds with specific residues in the receptor's binding site.[5]
-
Hydrophobic Interactions: The pyrrolidine ring and any substituents on the pyridine ring can engage in hydrophobic interactions with nonpolar residues.[5]
-
Cation-π Interactions: The positively charged nitrogen of the pyrrolidine ring can interact with the electron-rich aromatic rings of tyrosine, tryptophan, and phenylalanine residues in the binding pocket.
The following table summarizes the binding affinities (Ki) and selectivity ratios for several prominent pyrrolidinyl pyridine ligands across key nAChR subtypes.
| Ligand | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | α4β2/α3β4 Selectivity Ratio | α4β2/α7 Selectivity Ratio |
| Nicotine | ~1 | ~50 | >1000 | ~50 | >1000 |
| A-84543 | ~0.07 | ~94.5 | >1000 | ~1350 | >14000 |
| Varenicline | ~0.15 | ~84 | ~620 | ~560 | ~4133 |
| H-11MNH | ~0.015 | ~8 | >1000 | ~530 | >66000 |
Data compiled from multiple sources.[4][11] Selectivity ratios are calculated as Ki(subtype X) / Ki(α4β2).
As the data illustrates, strategic chemical modifications can lead to substantial gains in selectivity. For example, A-84543 demonstrates a remarkable 1,350-fold selectivity for the α4β2 subtype over the α3β4 subtype.[4] Varenicline, a well-known smoking cessation aid, also exhibits high affinity and selectivity for the α4β2 receptor.[9][11][12][13]
Visualizing Ligand-Receptor Interactions
The following diagram illustrates a simplified model of a pyrrolidinyl pyridine ligand binding within the orthosteric site of an nAChR.
Caption: Simplified ligand-receptor interaction diagram.
Experimental Protocols for Determining Selectivity
The determination of ligand selectivity relies on robust and reproducible experimental assays. The two most common methods are radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assays
This technique measures the affinity of a ligand for a specific receptor subtype by competing with a radiolabeled ligand of known high affinity.
Experimental Workflow:
Caption: Radioligand binding assay workflow.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine), and a range of concentrations of the unlabeled test ligand.[15][16][17]
-
To determine non-specific binding, include wells containing a high concentration of a known non-radiolabeled ligand (e.g., nicotine).[16]
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium.[14]
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[14]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test ligand using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the functional activity (efficacy and potency) of a ligand by recording the ion currents elicited upon receptor activation in Xenopus oocytes expressing the nAChR subtype of interest.[18][19][20][21]
Experimental Workflow:
Caption: Two-electrode voltage clamp workflow.
Step-by-Step Protocol:
-
Oocyte Preparation and Injection:
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.[19][20]
-
Clamp the membrane potential at a fixed holding potential (typically -70 mV).
-
-
Ligand Application and Data Acquisition:
-
Apply the test ligand at various concentrations to the oocyte via the perfusion system.
-
Record the inward currents generated by the activation of the nAChRs.
-
Ensure complete washout of the ligand between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each ligand concentration.
-
Plot the normalized current response against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of ligand that produces 50% of the maximal response) and the maximal efficacy (Emax).
-
Conclusion
The development of subtype-selective pyrrolidinyl pyridine ligands is a critical endeavor in the pursuit of novel therapeutics for a host of CNS disorders. A thorough understanding of their comparative selectivity profiles, the underlying structural determinants, and the experimental methodologies used for their characterization is essential for researchers in this field. This guide has provided a comprehensive overview of these aspects, with the intention of facilitating the rational design and selection of the next generation of nAChR-targeted drugs. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and rigorous pharmacological evaluation, holds immense promise for the future of neuroscience and medicine.
References
-
Musachio, J. L., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PMC. [Link]
-
Steffensen, S. C., et al. (2007). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking. PNAS. [Link]
-
Steffensen, S. C., et al. (2007). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking. PNAS. [Link]
-
Bavo, F., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PMC. [Link]
-
Abreo, M. A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. [Link]
-
Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. ACS Publications. [Link]
-
Abreo, M. A., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. PubMed. [Link]
-
Taly, A., et al. (2009). Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. PMC. [Link]
-
Al-Rashdi, A., et al. (2020). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. ChemRxiv. [Link]
-
European Medicines Agency. (2021). Champix: EPAR - Product Information. [Link]
-
Hsin, L. W., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ACS Publications. [Link]
-
Holladay, M. W., et al. (2002). Recent Progress in the Development of Subtype Selective Nicotinic Acetylcholine Receptor Ligands. Bentham Science. [Link]
-
Romanelli, M. N., et al. (2007). Selective alpha7 nicotinic acetylcholine receptor ligands. PubMed. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]
-
Bavo, F., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PubMed. [Link]
-
Jiang, T., & Yu, R. (2018). Differentiation of the Agonists and Antagonists of the α7 Nicotinic Acetylcholine Receptor. Progress in Biochemistry and Biophysics. [Link]
-
Gnerre, C., et al. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inf... Ingenta Connect. [Link]
-
Bontempi, B., et al. (2012). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Semantic Scholar. [Link]
-
Anonymous. (2019). Two-Electrode Voltage Clamp. ResearchGate. [Link]
-
Arias, H. R., et al. (2018). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PMC. [Link]
-
Richter, K., et al. (2022). Comparison of the Anti-inflammatory Properties of Two Nicotinic Acetylcholine Receptor Ligands, Phosphocholine and pCF3-diEPP. Frontiers in Immunology. [Link]
-
Papke, R. L., et al. (2010). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. Acta Pharmacologica Sinica. [Link]
-
Anonymous. (2021). 2.3. Radioligand Binding Experiments. Bio-protocol. [Link]
-
Govorunova, E. G., et al. (2015). Characterizing Channelrhodopsin Channel Properties Via Two-Electrode Voltage Clamp and Kinetic Modeling. PubMed. [Link]
-
Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. PDSP. [Link]
-
Kittisirisin, M., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]
-
Davis, S., et al. (2020). The chemical structures of nicotine {1; 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine}, cytisine [2. ResearchGate. [Link]
-
Abdullah, R., et al. (1993). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. PubMed. [Link]
-
Beinat, C., et al. (2016). The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. Bentham Science. [Link]
-
Navarro, H. A., et al. (2016). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. PMC. [Link]
-
Zhang, Y., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Anonymous. (2015). Two-electrode voltage clamp. PubMed. [Link]
-
Anonymous. (2014). Two-electrode voltage-clamp (TEVC). University of Ulm. [Link]
-
Molecular Devices. (n.d.). What is two-electrode voltage-clamp (TEVC) method? Molecular Devices. [Link]
-
Doran, A. C., et al. (2022). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]
-
Anonymous. (2002). Document: Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new posi... ChEMBL. [Link]
-
Anonymous. (2006). 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. NCBI. [Link]
-
Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane. RTI International. [Link]
-
Anonymous. (n.d.). Pyridine –piperidine-pyrolidine alkaloids. SlideShare. [Link]
-
Gündisch, D., & Koren, A. O. (2013). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. PMC. [Link]
-
Walsh, R. M., et al. (2018). Agonist selectivity and ion permeation in the α3β4 ganglionic nicotinic receptor. PMC. [Link]
-
Gallezot, J. D., et al. (2016). Human brain imaging of nicotinic acetylcholine α4β2* receptors using [18F]Nifene: Selectivity, functional activity, toxicity, aging effects, gender effects, and extrathalamic pathways. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Dwane, P. M., et al. (1998). Binding affinities of synthetic peptides, pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, that form 2:1 complexes in the minor groove of double-helical DNA. PubMed. [Link]gov/9642148/)
Sources
- 1. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction | MDPI [mdpi.com]
- 8. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. ncsct.co.uk [ncsct.co.uk]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 21. What is two-electrode voltage-clamp (TEVC) method? [moleculardevices.com]
Comprehensive Guide to Distinguishing 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine from Structural Isomers
Introduction: The Structural Challenge
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a nicotinic acetylcholine receptor (nAChR) ligand often synthesized for neuropharmacological research. Its specific structural features—a pyridine ring substituted at the 2- and 3-positions and a chiral ether linkage to a pyrrolidine ring—create a landscape of potential isomers that must be rigorously identified.
In drug development, distinguishing this specific molecule from its regioisomers (position of the methyl/ether groups) and stereoisomers (R/S configuration) is critical. Misidentification can lead to erroneous potency data, as nAChR subtypes exhibit high sensitivity to both substitution patterns and stereochemistry.
The Isomer Landscape
This guide focuses on distinguishing the target compound from its most common synthetic impurities and isomers:
-
Regioisomers: Specifically 6-methyl-3-(pyrrolidin-3-yloxy)pyridine , a common byproduct when using non-selective pyridine precursors.
-
Stereoisomers: The (R)- and (S)- enantiomers arising from the chiral center at C3 of the pyrrolidine ring.
-
Linkage Isomers: Distinguishing the ether (O-linked) connectivity from potential amine (N-linked) impurities.
Strategic Analysis & Decision Tree
The following decision tree outlines the logical flow for complete structural validation.
Caption: Analytical workflow for validating the structural identity of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine.
Method 1: NMR Spectroscopy (Regioisomer Distinction)
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the target 2-methyl-3-substituted pyridine from the 6-methyl-3-substituted isomer. The distinction relies on the spin-spin coupling patterns of the aromatic protons.
Theoretical Basis[1]
-
Target (2-Methyl-3-substituted): The aromatic protons are located at positions 4, 5, and 6. These are contiguous (next to each other).
-
Pattern: A 3-spin system where every proton has at least one vicinal neighbor.
-
-
Isomer (6-Methyl-3-substituted): The aromatic protons are at positions 2, 4, and 5.
-
Pattern: Protons 4 and 5 are vicinal (coupling), but Proton 2 is isolated between the nitrogen and the ether oxygen.
-
Experimental Protocol
-
Sample Prep: Dissolve 5-10 mg of the free base or salt in 600 µL of DMSO-d6 or CDCl3 . (DMSO-d6 is preferred for sharpening exchangeable amine protons).
-
Acquisition: Acquire a standard 1H spectrum (min 16 scans).
-
Analysis: Focus on the aromatic region (6.5 – 8.5 ppm).
Data Comparison Table
| Feature | Target: 2-Methyl-3-(...) | Isomer: 6-Methyl-3-(...) |
| Proton System | 3 Contiguous (H4, H5, H6) | 2 Contiguous (H4, H5) + 1 Isolated (H2) |
| H2 Signal | Absent (Substituted by Methyl) | Singlet (or fine doublet) at ~8.0-8.2 ppm |
| H6 Signal | Doublet of Doublets (dd) at ~8.0-8.2 ppm | Absent (Substituted by Methyl) |
| Coupling (J) | H5 couples to both H4 & H6 (Vicinal ~8Hz) | H4-H5 couple (~8Hz); H2 is isolated |
| Methyl Shift | Singlet ~2.4 ppm (2-position) | Singlet ~2.5 ppm (6-position) |
Key Diagnostic: Look for the isolated singlet (or fine doublet, J < 2Hz) around 8.0+ ppm. If present, you have the 6-methyl isomer . If the most downfield signal is a doublet of doublets (coupling to two other protons), you have the 2-methyl target .
Method 2: Chiral HPLC (Stereochemical Distinction)
The pyrrolidine ring contains a chiral center at C3. Synthetic routes often yield racemates unless chiral pool synthesis (e.g., starting from (S)-3-hydroxypyrrolidine) is used. Chiral HPLC is required to determine enantiomeric excess (ee).
Protocol: Chiral Separation
This protocol separates the (R) and (S) enantiomers.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Why: These polysaccharide phases are highly effective for separating amine-containing heterocycles.
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Critical Step: The Diethylamine (DEA) is mandatory. Without it, the secondary amine of the pyrrolidine will interact strongly with the silica backbone, causing severe peak tailing and loss of resolution.
-
-
Detection: UV at 254 nm (Pyridine absorption).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Interpretation
-
Racemate: Will show two peaks with 1:1 integration.
-
Pure Enantiomer: Single peak.
-
Note: Absolute configuration (R vs S) must be assigned by comparing retention time to a known standard synthesized from a chiral precursor of known configuration (e.g., commercially available (S)-1-Boc-3-hydroxypyrrolidine).
Method 3: Mass Spectrometry (Linkage Confirmation)
While NMR confirms the regiochemistry, MS ensures the ether linkage is intact and distinguishes the compound from N-alkylated isomers (e.g., where the pyridine is attached to the pyrrolidine nitrogen).
Fragmentation Analysis (ESI+)
-
Parent Ion: [M+H]+ = 179.1 m/z (Calculated for C10H14N2O).
-
Ether Linkage Diagnostic:
-
Target (O-Link): Fragmentation often involves cleavage of the C-O bond.[1] Look for a fragment corresponding to the loss of the pyrrolidine ring or the pyridine-oxy radical .
-
N-Link Isomer: If the pyridine were attached to the nitrogen (2-methyl-3-(pyrrolidin-1-yl)pyridine), the C-N bond is generally stronger and fragmentation patterns would show characteristic amine alpha-cleavage (m/z 70 for pyrrolidine ring) more dominantly than the ether cleavage.
-
Summary of Specifications
To certify a batch of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, the data must meet these criteria:
| Test | Acceptance Criteria |
| Appearance | Colorless to pale yellow oil (free base) or white solid (salt). |
| MS (ESI) | [M+H]+ = 179.1 ± 0.1 amu. |
| 1H NMR | Aromatic region shows 3 coupled protons (H4, H5, H6). No isolated aromatic singlet. |
| Chiral HPLC | Single peak (ee > 98%) matching the retention time of the desired enantiomer standard. |
References
-
PubChem. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- Compound Summary. National Library of Medicine. Link
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] J. Org.[3] Chem. 1997, 62, 21, 7512–7515. (Standard for solvent referencing in protocols). Link
-
Reich, H. J. Proton NMR Chemical Shifts for Pyridine Derivatives. University of Wisconsin-Madison. (Reference for pyridine coupling constants). Link
-
BenchChem. Chiral Separation of Pyrrolidine Derivatives. (General protocols for chiral amine separation). Link
Sources
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine proper disposal procedures
[1][2][3][7][8][9]
Emergency Procedures
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Pyridine derivatives penetrate skin rapidly. Seek medical attention immediately —inform medics of potential nAChR agonist exposure (symptoms similar to nicotine poisoning).
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
-
Spill Cleanup: (See Figure 2). Do not use combustible materials (sawdust) to absorb organic liquids. Use vermiculite or clay.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3053190, Pyridine, 2-methyl-3-(2-pyrrolidinyl)- (Structural Analog Safety Data).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]
Sources
- 1. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]
- 4. Buy 3-(3-methylpyrrolidin-3-yl)pyridine | 557076-73-0 [smolecule.com]
- 5. labbox.eu [labbox.eu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
